QL47
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(1-methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h3-9,12-16H,1,10-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRNJQOBEOISFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025879 | |
| Record name | 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469988-75-7 | |
| Record name | 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies required for the preparation of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone derivatives. These compounds belong to the broader class of benzo[h][1]naphthyridin-2(1H)-ones, which have garnered significant interest in medicinal chemistry due to their potent and selective inhibitory activity against key cellular targets such as the mammalian target of rapamycin (mTOR). This document outlines a robust multi-step synthetic pathway, detailing the necessary experimental protocols and providing quantitative data where available.
Synthetic Strategy Overview
The synthesis of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone derivatives is achieved through a convergent synthetic route. The core benzo[h][1]naphthyridin-2(1H)-one scaffold is first constructed, incorporating a halogen at the 9-position to serve as a handle for a subsequent palladium-catalyzed cross-coupling reaction. The final step involves a Suzuki-Miyaura coupling to introduce the 1-methyl-4-pyrazolyl moiety.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone derivatives.
Experimental Protocols
Part 1: Synthesis of the 9-Bromo-benzo[h][1][2]naphthyridin-2(1H)-one Core
This multi-step synthesis constructs the key halogenated tricyclic intermediate.
Step 1: Nucleophilic Aromatic Substitution
This step involves the reaction of a substituted aniline with ethyl 6-bromo-4-chloroquinoline-3-carboxylate to introduce the future N1-substituent.
Caption: Nucleophilic Aromatic Substitution.
Protocol: To a solution of ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1 equivalent) in 1,4-dioxane in a sealed tube is added the desired substituted aniline (1 equivalent). The resulting solution is heated to 90 °C for 4-12 hours. After cooling to room temperature, a 1 N solution of NaOH is added to neutralize the reaction mixture, followed by dilution with water and extraction with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the corresponding ethyl 4-(arylamino)-6-bromoquinoline-3-carboxylate.[2]
| Reactant/Reagent | Molar Ratio |
| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 1 |
| Substituted Aniline | 1 |
| 1,4-Dioxane | Solvent |
| 1 N NaOH | For neutralization |
Step 2: Reduction of the Ester
The ester group is reduced to a primary alcohol.
Protocol: To a solution of the ethyl 4-(arylamino)-6-bromoquinoline-3-carboxylate (1 equivalent) in ethanol at room temperature, sodium borohydride (NaBH4) (10 equivalents) is added portion-wise. The resulting solution is stirred at room temperature for 2-4 hours. The reaction mixture is then diluted with ethyl acetate and filtered through celite. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and brine. The organic layer is dried over MgSO4, filtered, and concentrated. The crude product is purified by column chromatography to yield (4-(arylamino)-6-bromoquinolin-3-yl)methanol.[2]
| Reactant/Reagent | Molar Ratio |
| Ethyl 4-(arylamino)-6-bromoquinoline-3-carboxylate | 1 |
| Sodium Borohydride (NaBH4) | 10 |
| Ethanol | Solvent |
Step 3: Oxidation to the Aldehyde
The primary alcohol is oxidized to the corresponding aldehyde.
Protocol: To a solution of (4-(arylamino)-6-bromoquinolin-3-yl)methanol (1 equivalent) in dichloromethane (CH2Cl2) at room temperature is added manganese dioxide (MnO2) (5 equivalents by mass). The reaction mixture is stirred for 2-6 hours and then filtered through celite. The filtrate is concentrated to give the crude 4-(arylamino)-6-bromoquinoline-3-carbaldehyde, which is used in the next step without further purification.[2]
| Reactant/Reagent | Molar Ratio |
| (4-(arylamino)-6-bromoquinolin-3-yl)methanol | 1 |
| Manganese Dioxide (MnO2) | 5 (by mass) |
| Dichloromethane (CH2Cl2) | Solvent |
Step 4: Horner-Wadsworth-Emmons Olefination and Intramolecular Cyclization
The final step in the formation of the core involves a one-pot olefination and cyclization.
Protocol: The crude 4-(arylamino)-6-bromoquinoline-3-carbaldehyde is dissolved in dry ethanol in a sealed tube. Potassium carbonate (K2CO3) (3 equivalents) and triethyl phosphonoacetate are added. The mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the solvents are removed under vacuum. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to provide the 9-bromo-1-aryl-benzo[h][1]naphthyridin-2(1H)-one.[2]
| Reactant/Reagent | Molar Ratio |
| 4-(arylamino)-6-bromoquinoline-3-carbaldehyde | 1 |
| Triethyl phosphonoacetate | 1.1 - 1.5 |
| Potassium Carbonate (K2CO3) | 3 |
| Ethanol | Solvent |
Part 2: Suzuki-Miyaura Cross-Coupling
The final step is the palladium-catalyzed coupling of the 9-bromo intermediate with 1-methyl-4-pyrazoleboronic acid pinacol ester.
Caption: Suzuki-Miyaura Cross-Coupling.
Protocol: To a solution of the 9-bromo-1-aryl-benzo[h][1]naphthyridin-2(1H)-one (1 equivalent) in a mixture of 1,4-dioxane and water is added 1-methyl-4-pyrazoleboronic acid pinacol ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 equivalents) or PdCl2(dppf), and a base such as K3PO4 or Na2CO3 (2-3 equivalents). The mixture is degassed and heated at 80-100 °C for 4-12 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography or preparative HPLC to yield the final 9-(1-methyl-4-pyrazolyl)-1-aryl-benzo[h][1]naphthyridin-2(1H)-one derivative.[2][3]
| Reactant/Reagent | Molar Ratio |
| 9-Bromo-1-aryl-benzo[h][1]naphthyridin-2(1H)-one | 1 |
| 1-Methyl-4-pyrazoleboronic acid pinacol ester | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh3)4) | 0.05 - 0.1 |
| Base (e.g., K3PO4) | 2 - 3 |
| 1,4-Dioxane/Water | Solvent |
Quantitative Data
The following table summarizes typical yields for analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Step | Product | Typical Yield |
| 1 | Ethyl 4-(arylamino)-6-bromoquinoline-3-carboxylate | 70-90% |
| 2 | (4-(arylamino)-6-bromoquinolin-3-yl)methanol | 80-95% |
| 3 | 4-(arylamino)-6-bromoquinoline-3-carbaldehyde | Crude, used directly |
| 4 | 9-Bromo-1-aryl-benzo[h][1]naphthyridin-2(1H)-one | 40-60% |
| 5 | 9-(Aryl/Heteroaryl)-1-aryl-benzo[h][1]naphthyridin-2(1H)-one | 50-85% |
Conclusion
The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone derivatives. By following the outlined experimental protocols, researchers can efficiently access these and related compounds for further investigation in drug discovery and development programs. The modularity of the synthesis, particularly the nucleophilic aromatic substitution and the final Suzuki-Miyaura coupling, allows for the generation of a diverse library of analogs for structure-activity relationship studies.
References
- 1. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Acrylamide-Containing Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of acrylamide-containing kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases. This guide will delve into the intricacies of their covalent binding mechanism, provide quantitative data for key inhibitors, detail relevant experimental protocols, and visualize the signaling pathways they modulate.
Introduction: The Rise of Covalent Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. While traditional kinase inhibitors function through reversible, non-covalent binding to the ATP-binding pocket, a newer class of inhibitors utilizes a covalent mechanism of action to achieve potent and durable target inhibition.
Acrylamide-containing kinase inhibitors are a prominent class of these covalent drugs. They are designed with an electrophilic acrylamide "warhead" that forms a permanent, covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the kinase's active site.[1] This irreversible binding leads to sustained inactivation of the kinase, offering potential advantages in terms of potency, duration of action, and the ability to overcome certain forms of drug resistance.
This guide will focus on three well-characterized acrylamide-containing kinase inhibitors: Ibrutinib, Afatinib, and Osimertinib, which target Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR), respectively.
The Covalent Mechanism of Action: A Michael Addition Reaction
The core of the mechanism of action for acrylamide-containing kinase inhibitors is a well-established chemical reaction known as the Michael addition. This reaction involves the nucleophilic attack of a cysteine residue's thiol group on the β-carbon of the α,β-unsaturated carbonyl system of the acrylamide moiety.
The process can be broken down into the following key steps:
-
Non-covalent Binding: The inhibitor initially binds non-covalently to the kinase's ATP-binding pocket. The affinity of this initial binding is a critical determinant of the inhibitor's overall potency and selectivity and is quantified by the inhibition constant (Ki).
-
Positioning for Reaction: The non-covalent interactions orient the acrylamide warhead in close proximity to a strategically located cysteine residue within or near the active site.
-
Nucleophilic Attack: The deprotonated thiol group (thiolate) of the cysteine side chain acts as a nucleophile and attacks the electrophilic β-carbon of the acrylamide.
-
Covalent Bond Formation: This attack results in the formation of a stable carbon-sulfur covalent bond, permanently attaching the inhibitor to the kinase. This step's rate is characterized by the inactivation rate constant (k_inact).
The overall efficiency of this irreversible inhibition is best described by the second-order rate constant, k_inact/Ki, which encapsulates both the initial binding affinity and the rate of covalent bond formation.
Quantitative Data for Key Acrylamide Kinase Inhibitors
The potency and selectivity of acrylamide-containing kinase inhibitors are best understood through quantitative kinetic parameters. The following tables summarize the IC50, Ki, and k_inact values for Ibrutinib, Afatinib, and Osimertinib against their primary targets and relevant off-targets or mutants.
Table 1: Ibrutinib Kinetic Data
Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.
| Target | IC50 (nM) | Ki (nM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) |
| BTK | 0.5[2] | 0.59 - 0.77 | - | 3.28 x 10⁵[3][4] |
| BLK | - | - | - | 7.1 x 10⁵[3][4] |
| BMX | - | - | - | 3.9 x 10⁶[3][4] |
| ITK | - | - | - | - |
| EGFR | - | - | - | - |
| JAK3 | - | - | - | - |
Table 2: Afatinib Kinetic Data
Afatinib is a dual irreversible inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).
| Target | IC50 (nM) | Ki (nM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) |
| EGFR (WT) | 0.5[5] | 0.093 | ≤ 2.1 x 10⁻³ | 2.3 x 10⁷ |
| HER2 | 14[5] | - | - | - |
| EGFR (L858R) | - | 0.4 - 0.7 | - | - |
| EGFR (L858R/T790M) | - | - | - | - |
Table 3: Osimertinib Kinetic Data
Osimertinib is a third-generation, irreversible EGFR inhibitor that is particularly effective against the T790M resistance mutation.
| Target | IC50 (nM) | Ki (nM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) |
| EGFR (WT) | - | - | - | - |
| EGFR (L858R) | - | - | - | 20-fold > WT |
| EGFR (Exon 19 del) | - | - | - | - |
| EGFR (L858R/T790M) | - | - | - | 50-fold > WT |
Experimental Protocols for Characterization
The characterization of acrylamide-containing kinase inhibitors requires a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of the target kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Inhibitor stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for non-covalent binding.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mass Spectrometry for Covalent Adduct Characterization
Mass spectrometry is a powerful tool to confirm the covalent binding of the inhibitor to the target kinase and to identify the specific amino acid residue that has been modified.
4.2.1. Intact Protein Mass Spectrometry
This method analyzes the mass of the entire protein-inhibitor complex.
Protocol:
-
Incubate the purified kinase with the inhibitor at a concentration sufficient to achieve a high level of occupancy.
-
Remove excess, unbound inhibitor using a desalting column.
-
Analyze the protein-inhibitor complex using an electrospray ionization (ESI) mass spectrometer.
-
Compare the mass of the inhibitor-treated kinase to that of the untreated kinase. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduction.
4.2.2. Peptide Mapping Mass Spectrometry
This technique provides more detailed information by identifying the specific peptide and amino acid residue that is covalently modified.
Protocol:
-
After incubation of the kinase with the inhibitor, denature, reduce, and alkylate the protein.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data for peptides that show a mass shift corresponding to the mass of the inhibitor.
-
The fragmentation pattern of the modified peptide in the MS/MS spectrum will pinpoint the exact amino acid residue that has been covalently modified.
References
- 1. researchgate.net [researchgate.net]
- 2. Diverse Mechanisms of Resistance against Osimertinib, a Third-Generation EGFR-TKI, in Lung Adenocarcinoma Cells with an EGFR-Activating Mutation [mdpi.com]
- 3. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Pyrazolyl-Naphthyridinones: A Technical Guide to Their Structure-Activity Relationship in Kinase Inhibition
An In-depth Analysis for Researchers and Drug Development Professionals
The pyrazolyl-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound class, with a focus on their inhibitory activity against key oncogenic kinases, including RET, VEGFR2, c-Kit, and PDGFR. This document details the quantitative inhibitory data, experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Pyrazolyl-Naphthyridinone Core in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic properties is a continuous effort. The pyrazolyl-naphthyridinone core combines the favorable electronic and steric properties of the pyrazole and naphthyridinone ring systems, offering a versatile platform for the design of potent and selective kinase inhibitors. This guide will delve into the specific structural modifications of this core and their impact on inhibitory activity against various tyrosine kinases.
Structure-Activity Relationship (SAR) Analysis
The SAR of pyrazolyl-naphthyridinone compounds is primarily dictated by the nature and position of substituents on both the pyrazole and naphthyridinone rings. These modifications influence the compound's ability to interact with the ATP-binding pocket of the target kinase, thereby determining its potency and selectivity.
Targeting the RET Kinase
Rearranged during transfection (RET) is a receptor tyrosine kinase whose aberrant activation is a known driver in several cancers, including non-small cell lung cancer and thyroid carcinoma. The 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine scaffold has shown exceptional promise as a potent inhibitor of both wild-type and mutant RET kinases.
A key example is the compound designated as 20p , a 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivative. This compound has demonstrated excellent in vitro inhibitory activity against RET solvent-front mutations (RETG810R, RETG810S, and RETG810C) with IC50 values in the low nanomolar range (5.7-8.3 nM).[1] This potency is significantly greater than that of the established RET inhibitor selpercatinib against these resistant mutants.[1]
Table 1: Inhibitory Activity of Pyrazolyl-Naphthyridine Derivatives against RET Kinase
| Compound ID | Target | IC50 (nM) | Reference |
| 20p | RETG810R | 5.7 | [1] |
| RETG810S | 8.3 | [1] | |
| RETG810C | 7.9 | [1] | |
| Selpercatinib | RETG810R | 95.3 | [1] |
| RETG810S | 244.1 | [1] | |
| RETG810C | 113.2 | [1] |
The SAR for this series highlights the importance of the 1-methyl-1H-pyrazol-4-yl moiety at the 7-position of the 1,6-naphthyridine core for potent RET inhibition. Further exploration of substituents on the naphthyridine and pyrazole rings is crucial for optimizing selectivity and pharmacokinetic profiles.
Targeting VEGFR2, c-Kit, and PDGFR Kinases
While specific data for pyrazolyl-naphthyridinone compounds against VEGFR2, c-Kit, and PDGFR is still emerging in the public domain, the broader class of pyrazole-containing inhibitors provides valuable SAR insights that can be extrapolated to this scaffold.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Pyrazole-based compounds have been identified as potent VEGFR2 inhibitors. The SAR of these compounds generally indicates that substitution with bulky hydrophobic groups on the pyrazole ring can enhance potency.
Stem Cell Factor Receptor (c-Kit) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) are other important tyrosine kinase targets in oncology. Aberrant activation of these receptors is implicated in various malignancies, including gastrointestinal stromal tumors (GIST) and certain leukemias. For pyrazole-based inhibitors of these kinases, the nature of the substituent at the N1 position of the pyrazole ring and the groups attached to the core scaffold are critical for achieving high potency and selectivity.
Table 2: Representative Inhibitory Activity of Pyrazole-Containing Compounds against VEGFR2, c-Kit, and PDGFR
| Compound Class | Target | IC50 (nM) | Reference |
| Pyrazole-based | VEGFR2 | Data on specific pyrazolyl-naphthyridinones is not yet publicly available. General pyrazole-based inhibitors show a wide range of potencies. | |
| Pyrazole-based | c-Kit | Data on specific pyrazolyl-naphthyridinones is not yet publicly available. General pyrazole-based inhibitors show a wide range of potencies. | |
| Pyrazole-based | PDGFRα/β | Data on specific pyrazolyl-naphthyridinones is not yet publicly available. General pyrazole-based inhibitors show a wide range of potencies. |
Note: The table above reflects the current landscape of publicly available data. As research progresses, more specific quantitative data for pyrazolyl-naphthyridinone compounds against these targets is expected to be published.
Experimental Protocols
The evaluation of the inhibitory activity of pyrazolyl-naphthyridinone compounds relies on a suite of standardized biochemical and cell-based assays. This section provides detailed methodologies for key experiments.
Kinase Inhibition Assays
Biochemical kinase inhibition assays are essential for determining the direct inhibitory potency of a compound against its target kinase.
3.1.1. RET Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Materials : RET Kinase Enzyme System, ADP-Glo™ Kinase Assay kit, substrate (e.g., IGF1tide), ATP, test compounds.
-
Procedure :
-
Dilute the RET enzyme, substrate, ATP, and test compounds in the provided kinase buffer.
-
In a 384-well plate, add 1 µl of the test compound or DMSO (as a control).
-
Add 2 µl of the RET enzyme solution.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition based on the control wells and determine the IC50 value.
-
3.1.2. VEGFR2, c-Kit, and PDGFR Kinase Inhibition Assays
Similar luminescence-based or fluorescence-based (e.g., HTRF™) kinase assay kits are commercially available for VEGFR2, c-Kit, and PDGFR and follow a comparable protocol to the one described for RET. The specific substrate and optimal reaction conditions may vary depending on the kinase.
Cellular Assays
Cell-based assays are crucial for evaluating the on-target efficacy of the compounds in a biological context, as well as their effects on cell viability and proliferation.
3.2.1. Cellular Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit the phosphorylation of the target kinase and its downstream signaling proteins within cells.
-
Materials : Cell lines expressing the target kinase, cell lysis buffer with protease and phosphatase inhibitors, SDS-PAGE gels, transfer membranes (e.g., PVDF), primary antibodies (phospho-specific and total protein), HRP-conjugated secondary antibodies, and ECL detection reagents.
-
Procedure :
-
Culture the cells to an appropriate confluency and then treat them with various concentrations of the test compound for a specified duration.
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
3.2.2. Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials : Cell lines, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or SDS-HCl solution).
-
Procedure :
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the drug discovery process.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Conclusion and Future Directions
The pyrazolyl-naphthyridinone scaffold represents a promising framework for the development of novel kinase inhibitors. The SAR studies highlighted herein, particularly for RET kinase, demonstrate that targeted modifications to this core can lead to highly potent and selective compounds. While the data for VEGFR2, c-Kit, and PDGFR are still emerging, the foundational knowledge from related pyrazole-containing inhibitors provides a strong basis for future design and optimization efforts.
Future research should focus on:
-
Expanding the SAR: Synthesizing and testing a broader range of pyrazolyl-naphthyridinone derivatives to establish a more comprehensive SAR for VEGFR2, c-Kit, and PDGFR.
-
Improving Selectivity: Fine-tuning the substituents to enhance selectivity and minimize off-target effects, thereby improving the safety profile of potential drug candidates.
-
Optimizing Pharmacokinetics: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Overcoming Resistance: Designing next-generation inhibitors that can overcome known resistance mutations in the target kinases.
By leveraging the insights presented in this technical guide, researchers can accelerate the development of novel pyrazolyl-naphthyridinone-based kinase inhibitors with the potential to make a significant impact on the treatment of cancer and other diseases.
References
An In-depth Technical Guide on the Core Pharmacokinetic Properties of 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone (CHMFL-BTK-01)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone, designated as CHMFL-BTK-01, is a novel small molecule inhibitor designed to target Bruton's tyrosine kinase (BTK)[1]. BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and activation[2]. Its role in the B-cell receptor (BCR) signaling pathway makes it a prime therapeutic target for B-cell malignancies and autoimmune diseases[3]. CHMFL-BTK-01 has been identified as a highly selective and potent irreversible inhibitor of BTK, demonstrating significant potential as a pharmacological tool for studying BTK-related pathologies[1].
Mechanism of Action
CHMFL-BTK-01 functions as an irreversible inhibitor of BTK. This is achieved through the formation of a covalent bond between the acrylamide "warhead" of the inhibitor and a cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme. This covalent interaction permanently inactivates the kinase, thereby blocking its downstream signaling functions. The irreversible nature of this binding allows for prolonged target engagement, even with a potentially short plasma half-life[4].
BTK Signaling Pathway
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of several downstream kinases, with BTK playing a pivotal role. The inhibition of BTK by CHMFL-BTK-01 disrupts this pathway, ultimately affecting B-cell proliferation and survival.
Pharmacokinetic Properties (ADME)
Detailed in vivo pharmacokinetic data for CHMFL-BTK-01, including parameters such as Cmax, Tmax, AUC, and elimination half-life, are not publicly available. However, a general understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of small molecule kinase inhibitors can be inferred from preclinical studies on similar compounds. The following sections describe the typical experimental protocols used to determine these properties.
Data Presentation
While specific values for CHMFL-BTK-01 are unavailable, Table 1 provides a template for the presentation of key pharmacokinetic parameters that would be determined in a preclinical study.
| Parameter | Description | Units |
| Cmax | Maximum (peak) plasma concentration | ng/mL or µM |
| Tmax | Time to reach maximum plasma concentration | h |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL or µMh |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ngh/mL or µMh |
| t1/2 | Elimination half-life | h |
| CL | Clearance | L/h/kg |
| Vd | Volume of distribution | L/kg |
| F | Bioavailability | % |
Table 1: Key Pharmacokinetic Parameters for Preclinical Evaluation.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for assessing the pharmacokinetic profile of a novel BTK inhibitor like CHMFL-BTK-01 in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are typically used. Animals are fasted overnight before dosing.
-
Formulation: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration or in a solution (e.g., saline with a solubilizing agent) for intravenous administration.
-
Dosing: A single dose of the compound is administered via oral gavage or intravenous injection.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[5][6].
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters listed in Table 1[5][7].
In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay is used to determine the potency of CHMFL-BTK-01 in inhibiting the enzymatic activity of BTK. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction[8][9][10].
Methodology:
-
Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the ADP-Glo™ Assay kit (Promega).
-
Compound Preparation: A serial dilution of CHMFL-BTK-01 is prepared in DMSO.
-
Kinase Reaction: The BTK enzyme, substrate, and the test compound are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.
-
ADP Detection: After a set incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For irreversible inhibitors, the IC50 is time-dependent[11].
Cell-Based BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of CHMFL-BTK-01 to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in a cellular context, which is a hallmark of its activation.
Methodology:
-
Cell Culture: A suitable B-cell lymphoma cell line (e.g., Ramos cells) that expresses BTK is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of CHMFL-BTK-01 for a specified time.
-
Cell Stimulation: B-cell receptor signaling is stimulated using an appropriate agonist (e.g., anti-IgM antibody) to induce BTK autophosphorylation.
-
Cell Lysis: Cells are lysed to extract total cellular proteins.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated BTK (p-BTK Y223) and a primary antibody for total BTK (as a loading control).
-
The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[12][13][14].
-
-
Data Analysis: The intensity of the p-BTK bands is quantified and normalized to the total BTK bands to determine the dose-dependent inhibition of BTK autophosphorylation.
Conclusion
9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone (CHMFL-BTK-01) is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase. While specific in vivo pharmacokinetic data are not publicly available, this technical guide provides a framework for understanding its mechanism of action and the experimental methodologies required for its preclinical characterization. The detailed protocols for in vitro and in vivo studies, along with the visualization of the BTK signaling pathway, offer valuable resources for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate the ADME profile of CHMFL-BTK-01 and its potential as a therapeutic agent.
References
- 1. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Development of a novel UHPLC-MS/MS method for quantitative analysis of pirtobrutinib in rat plasma: application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. promega.com [promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
In Silico Modeling of Benzo[h]naphthyridinone Covalent Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in silico methodologies and experimental validation techniques crucial for the rational design and analysis of covalent inhibitors based on the benzo[h]naphthyridinone scaffold.
Introduction to Covalent Inhibition and the Benzo[h]naphthyridinone Scaffold
Covalent inhibitors have seen a resurgence in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and improved selectivity.[1] These molecules typically contain a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein.[1] The design of such inhibitors requires a delicate balance between reactivity and selectivity to minimize off-target effects.[2][3][4]
The benzo[h]naphthyridinone core is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including as kinase inhibitors.[2][3][4][5][6] This structural motif provides a versatile platform for the incorporation of electrophilic moieties to achieve covalent targeting of key cellular signaling pathways implicated in diseases such as cancer.
In Silico Modeling of Covalent Binding
Computational methods are indispensable for predicting and understanding the covalent binding process, guiding the design of new inhibitors.[2][3][4]
Computational Methodologies
A typical in silico workflow for modeling covalent inhibitors involves several key steps, from initial non-covalent docking to detailed mechanistic studies.
In Silico Workflow for Covalent Inhibitor Modeling.
2.1.1. Covalent Docking
Covalent docking algorithms predict the binding mode of a ligand that forms a covalent bond with its target. These methods typically involve a two-step process: initial non-covalent sampling of the binding pocket followed by the formation of the covalent bond and subsequent conformational refinement.
2.1.2. Quantum Mechanics/Molecular Mechanics (QM/MM)
QM/MM methods provide a more accurate description of the chemical reaction by treating the reactive center (the warhead and the nucleophilic residue) with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This approach is crucial for studying the reaction mechanism and calculating activation energies.
2.1.3. Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time.[7][8][9][10][11] For covalent inhibitors, MD simulations can assess the stability of the covalent adduct and the impact of the modification on the protein's conformational dynamics.
Potential Signaling Pathways for Benzo[h]naphthyridinone Covalent Inhibitors
Given that naphthyridinone derivatives have been identified as kinase inhibitors, key signaling pathways frequently implicated in cancer and other diseases are likely targets for covalent inhibitors based on the benzo[h]naphthyridinone scaffold.[2][3][4][5][6]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.[12][13][14][15][16] Dysregulation of this pathway is a hallmark of many cancers.
Simplified MAPK/ERK Signaling Pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that governs cell growth, survival, and metabolism.[7][17][18][19][20] Its aberrant activation is common in various cancers.
Simplified PI3K/Akt Signaling Pathway.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated target for covalent inhibitors in the treatment of B-cell malignancies.[21][22][23][24][25]
Simplified BTK Signaling Pathway.
Experimental Validation of Covalent Binding
Experimental validation is essential to confirm the predictions from in silico models and to fully characterize the covalent inhibitors.
Experimental Workflow
A typical experimental workflow for validating a covalent inhibitor begins with biochemical assays to determine potency and mechanism, followed by biophysical and structural studies to confirm covalent bond formation.
Workflow for Experimental Validation.
Experimental Protocols
4.2.1. Covalent Docking using AutoDock
This protocol outlines a general procedure for performing covalent docking using AutoDockFR (ADFR) and AutoDock Tools.[2][5][12][14]
-
Prepare Receptor and Ligand:
-
Obtain the 3D structures of the receptor protein (e.g., from the Protein Data Bank) and the benzo[h]naphthyridinone ligand.
-
Use AutoDock Tools to add hydrogens, assign partial charges, and define rotatable bonds for the ligand.
-
For the receptor, remove water molecules and any non-essential co-factors. Add hydrogens and assign charges.
-
Define the flexible residues at the binding site, including the nucleophilic amino acid (e.g., Cysteine).
-
-
Define the Covalent Bond:
-
In the ligand's PDBQT file, manually add the atom(s) from the receptor's nucleophilic residue that will form the covalent bond.
-
Specify the atom types and connectivity to define the covalent linkage.
-
-
Set up the Docking Grid:
-
Define a grid box that encompasses the entire binding site, ensuring it is large enough to accommodate the ligand's flexibility.
-
-
Run the Covalent Docking Simulation:
-
Use the adfr command-line tool, specifying the prepared receptor and ligand files, the grid parameter file, and the covalent docking parameters.
-
-
Analyze the Results:
-
Visualize the docked poses in a molecular modeling software. Analyze the binding energies and the interactions between the ligand and the protein.
-
4.2.2. Determination of kinact and KI
The potency of an irreversible inhibitor is best described by the second-order rate constant kinact/KI, which accounts for both the initial non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact).[3][4][8][9][10][11][13][22][23]
-
Enzyme Inhibition Assay:
-
Perform a time-dependent enzyme inhibition assay. Incubate the target enzyme with various concentrations of the benzo[h]naphthyridinone inhibitor for different time points.
-
At each time point, initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate (e.g., by monitoring product formation or substrate depletion).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine kinact and KI: kobs = (kinact * [I]) / (KI + [I])
-
The ratio kinact/KI can then be calculated.
-
4.2.3. Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is a powerful technique to confirm the formation of a covalent bond between the inhibitor and the target protein and to identify the site of modification.
-
Sample Preparation:
-
Incubate the target protein with an excess of the benzo[h]naphthyridinone inhibitor to ensure complete labeling.
-
Remove the excess unbound inhibitor using a desalting column or dialysis.
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the MS/MS data against the protein sequence to identify the peptides.
-
Look for a mass shift in the peptide containing the target nucleophilic residue corresponding to the mass of the covalently bound inhibitor.
-
The fragmentation pattern in the MS/MS spectrum can be used to pinpoint the exact amino acid that has been modified.
-
4.2.4. X-ray Crystallography of the Covalent Complex
X-ray crystallography provides a high-resolution 3D structure of the protein-inhibitor complex, offering detailed insights into the binding mode and the interactions that stabilize the covalent adduct.[30][31][32][33][34][35][36][37][38]
-
Crystallization:
-
Co-crystallize the target protein with the benzo[h]naphthyridinone inhibitor. This involves mixing the purified protein and the inhibitor and setting up crystallization trials under various conditions.
-
Alternatively, soak pre-formed crystals of the protein in a solution containing the inhibitor.
-
-
Data Collection:
-
Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain an electron density map.
-
Build an atomic model of the protein-inhibitor complex into the electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
-
Analysis:
-
Visualize the final structure to analyze the covalent bond geometry and the non-covalent interactions between the inhibitor and the protein.
-
Data Presentation
Quantitative data from in silico predictions and experimental validation should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: In Silico Predictions for Benzo[h]naphthyridinone Derivatives
| Compound ID | Target | Docking Score (kcal/mol) | Predicted Covalent Bond Length (Å) |
| BNH-001 | Kinase A | -9.5 | 1.85 |
| BNH-002 | Kinase A | -10.2 | 1.86 |
| BNH-003 | Kinase B | -8.9 | 1.84 |
Table 2: Experimental Kinetic Data for Benzo[h]naphthyridinone Derivatives
| Compound ID | Target | KI (nM) | kinact (s-1) | kinact/KI (M-1s-1) | IC50 (nM) |
| BNH-001 | Kinase A | 50 | 0.005 | 1.0 x 105 | 100 |
| BNH-002 | Kinase A | 25 | 0.008 | 3.2 x 105 | 45 |
| BNH-003 | Kinase B | 120 | 0.002 | 1.7 x 104 | 350 |
Conclusion
The development of benzo[h]naphthyridinone-based covalent inhibitors is a promising avenue for therapeutic intervention in various diseases. A synergistic approach that combines in silico modeling with rigorous experimental validation is paramount for the successful design and optimization of these targeted agents. The methodologies and workflows outlined in this guide provide a robust framework for researchers in this exciting field.
References
- 1. Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. | BioWorld [bioworld.com]
- 6. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. | Semantic Scholar [semanticscholar.org]
- 7. KEGG PATHWAY Database [genome.jp]
- 8. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. biokin.com [biokin.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. youtube.com [youtube.com]
- 29. google.com [google.com]
- 30. researchgate.net [researchgate.net]
- 31. Benzo[c]phenanthridine alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 33. Quaternary benzo[c]phenanthridine alkaloids as inhibitors of dipeptidyl peptidase IV-like activity baring enzymes in human blood plasma and glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Protein folding - Wikipedia [en.wikipedia.org]
- 35. researchgate.net [researchgate.net]
- 36. youtube.com [youtube.com]
- 37. youtube.com [youtube.com]
- 38. m.youtube.com [m.youtube.com]
Preliminary Cytotoxicity Screening of Novel Naphthyridinone Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel naphthyridinone compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret cytotoxicity studies for this promising class of compounds. This document outlines detailed experimental protocols, presents data in a structured format, and visualizes key cellular pathways and workflows.
Introduction to Naphthyridinones and Cytotoxicity Screening
Naphthyridinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1] Preliminary cytotoxicity screening is a critical first step in the drug discovery process to identify and characterize the potential of these novel compounds to inhibit cancer cell growth and induce cell death.[2] This guide focuses on the in-vitro assays commonly employed for this purpose.
Data Presentation: In Vitro Cytotoxicity of Novel Naphthyridinone Compounds
The following tables summarize the cytotoxic activity of a hypothetical series of novel naphthyridinone compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.[3]
Table 1: Cytotoxicity (IC50, µM) of Naphthyridinone Compounds after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |
| NPN-001 | 8.5 | 12.3 | 7.9 | 10.1 |
| NPN-002 | 1.2 | 2.5 | 1.8 | 2.1 |
| NPN-003 | > 50 | > 50 | > 50 | > 50 |
| NPN-004 | 0.5 | 0.9 | 0.7 | 0.8 |
| Doxorubicin* | 0.8 | 1.1 | 0.9 | 1.0 |
*Positive Control
Table 2: Structure-Activity Relationship (SAR) Summary of Naphthyridinone Analogs
| Compound | R1 Substitution | R2 Substitution | Key Structural Feature | Cytotoxicity Trend |
| NPN-001 | -H | -CH3 | Basic scaffold | Moderate |
| NPN-002 | -Cl | -CH3 | Halogen at R1 | Increased |
| NPN-003 | -H | -COOH | Carboxylic acid at R2 | Abolished |
| NPN-004 | -Cl | -NH2 | Amino group at R2 | Potent |
These tables are based on findings that suggest the cytotoxic potency of naphthyridine derivatives can be significantly influenced by substitutions on the naphthyridine core and the aryl ring at the C-2 position.[4][5] For instance, the introduction of methyl groups or negatively charged groups at specific positions can enhance activity against certain cancer cell lines.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for conducting reliable and reproducible cytotoxicity screenings.[6]
Cell Culture
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the novel naphthyridinone compounds and incubate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6] The cell viability is calculated as a percentage of the untreated control.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[9]
Protocol:
-
Seed cells in a 96-well plate and treat with compounds as described for the MTT assay.
-
After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[7]
-
Wash the plates five times with tap water and allow them to air dry.[7]
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.[7]
-
Remove the unbound dye by washing four times with 1% acetic acid and allow the plates to air dry.[10]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]
-
Measure the absorbance at 510 nm using a microplate reader.[9]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
Protocol:
-
Seed cells in a 96-well plate and treat with compounds. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.[12]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12][13]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[12]
-
Add 50 µL of the stop solution to each well.[14]
-
Measure the absorbance at 490 nm using a microplate reader. The percentage of cytotoxicity is calculated based on the LDH activity in the treated samples relative to the controls.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the cytotoxicity screening of naphthyridinone compounds.
Many naphthyridinone derivatives have been found to exert their cytotoxic effects by inhibiting topoisomerase I, an essential enzyme involved in DNA replication and repair.[15] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase cascade: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. rsc.org [rsc.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biopioneerinc.com [biopioneerinc.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physicochemical Characterization of Novel Drug Candidates: A Case Study of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone
Disclaimer: As of the compilation of this guide, specific experimental data for the physicochemical properties of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone are not publicly available. Therefore, this document serves as a comprehensive technical guide outlining the standard methodologies for determining these critical parameters for a novel compound of this nature. The quantitative data presented herein are hypothetical and for illustrative purposes.
Introduction
The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. These properties, including melting point, solubility, acid dissociation constant (pKa), and lipophilicity (logP), are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[1][2][3] An early and accurate assessment of these characteristics is paramount for guiding lead optimization, formulation development, and predicting in vivo performance.[4][5] This guide provides a detailed overview of the experimental protocols for characterizing the physicochemical profile of a novel compound, using the hypothetical case of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone.
Physicochemical Properties: Data Summary
A comprehensive physicochemical profile is essential for the initial assessment of any new drug candidate. The following tables illustrate how such data for 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone would be structured and presented.
Table 1: Identity and Purity
| Parameter | Value | Method |
| Molecular Formula | C₁₈H₁₃N₅O | Mass Spectrometry |
| Molecular Weight | 315.33 g/mol | Mass Spectrometry |
| Purity | >99% | HPLC-UV |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
Table 2: Physicochemical Parameters
| Parameter | Value | Method |
| Melting Point | 210-212 °C | Capillary Method |
| Aqueous Solubility | 0.05 mg/mL (at pH 7.4) | Shake-Flask Method |
| pKa | 4.2 (base) | Potentiometric Titration |
| LogP | 2.8 | HPLC-based Method |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable physicochemical data. The following sections describe the standard methodologies for determining the key parameters for a novel compound.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid. It serves as an important indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a digital device like the SRS DigiMelt.[7][8]
-
Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature about 10-15°C below the expected melting point, followed by a slower ramp of 1-2°C per minute.[6]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.[7]
Aqueous Solubility Determination
Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: The resulting suspension is agitated in a sealed vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
pKa Determination
The acid dissociation constant (pKa) defines the ionization state of a compound at a given pH. This is crucial as ionization affects a drug's solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[10]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[10]
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using an automated titrator.[11]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing for the generation of a titration curve (pH vs. volume of titrant).[10]
-
pKa Calculation: The pKa is determined from the inflection point of the titration curve. For a monoprotic acid or base, the pKa is the pH at which the compound is 50% ionized.[12]
LogP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a lipid-like environment over an aqueous one. LogP is a key predictor of a drug's ability to cross cell membranes.
Methodology: HPLC-based Method
-
System Calibration: A series of standard compounds with known logP values are injected into a reverse-phase HPLC system.[13][14]
-
Retention Time Measurement: The retention time for each standard is measured under isocratic conditions (constant mobile phase composition).
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known logP values of the standards.
-
Sample Analysis: The 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone is dissolved in the mobile phase and injected into the same HPLC system under identical conditions.
-
LogP Calculation: The retention time of the test compound is measured, and its log k' is calculated. The logP of the compound is then determined by interpolation from the calibration curve.[15]
Interplay of Physicochemical Properties in Drug Discovery
The physicochemical properties of a drug candidate are not independent variables; they are interconnected and collectively influence the developability of the compound. Optimizing one property can often have a cascading effect on others. This interplay is a central challenge in medicinal chemistry.
Conclusion
The comprehensive physicochemical characterization of novel compounds like 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone is a cornerstone of modern drug discovery. The methodologies outlined in this guide represent standard, robust approaches for obtaining critical data on melting point, solubility, pKa, and logP. While specific data for the title compound remains to be published, this framework provides the necessary blueprint for its evaluation. A thorough and early understanding of these properties is indispensable for making informed decisions, optimizing drug candidates, and ultimately increasing the probability of success in the development of new therapeutics.
References
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. fiveable.me [fiveable.me]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scispace.com [scispace.com]
- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. a-robust-viable-and-resource-sparing-hplc-based-logp-method-applied-to-common-drugs - Ask this paper | Bohrium [bohrium.com]
- 15. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: Cell-Based Assays for Covalent Inhibitors
Introduction
Covalent inhibitors have emerged as a powerful therapeutic modality, offering distinct advantages such as enhanced potency and prolonged duration of action.[1][2] Unlike their non-covalent counterparts, these inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[3] This unique mechanism necessitates specialized assay strategies to accurately characterize their cellular activity and target engagement. This application note provides detailed protocols for cell-based assays designed to evaluate covalent inhibitors, with a focus on the Cellular Thermal Shift Assay (CETSA®) for measuring target engagement in a physiologically relevant context.[4][5]
Principle of the Assay
The binding of a ligand, such as a covalent inhibitor, to its target protein can alter the protein's thermal stability.[6] CETSA leverages this principle to determine target engagement within intact cells.[5][6] The assay involves treating cells with the covalent inhibitor, followed by a heat shock.[7] The formation of a covalent bond stabilizes the target protein, making it more resistant to thermal denaturation.[8] Consequently, a higher fraction of the target protein remains in the soluble cellular lysate after heating in the presence of an engaging inhibitor compared to the vehicle control. This difference in soluble protein levels can be quantified by various methods, such as Western blotting, ELISA, or mass spectrometry, to assess the extent of target engagement.[5]
Key Methodologies
Several cell-based methods are employed to characterize covalent inhibitors. The primary focus of this protocol is CETSA, a versatile technique for confirming target engagement.[4][5] Additionally, washout experiments are crucial for assessing the duration of action and the irreversible nature of the inhibitor.[2] Mass spectrometry-based proteomics can be used as an orthogonal method to identify the specific amino acid residue modified by the covalent inhibitor and to assess selectivity across the proteome.[6][9]
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the general experimental workflow for a cell-based assay with covalent inhibitors and a representative signaling pathway often targeted by such compounds.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to determine the target engagement of a covalent inhibitor in a cellular context.
Materials and Reagents:
-
Cell line expressing the target of interest
-
Cell culture medium and supplements
-
Covalent inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
96-well or 384-well PCR plates
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest and seed cells into a multi-well plate at a predetermined density. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the covalent inhibitor in cell culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
-
After incubation, wash the cells with PBS to remove excess compound.
-
Add fresh PBS to each well.
-
Seal the plate and heat it in a PCR machine with a thermal gradient or in a water bath at a range of temperatures (e.g., 40-60°C) for a set time (e.g., 3 minutes).[7] Also, include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Immediately after the heat shock, lyse the cells by adding lysis buffer.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
Centrifuge the plate to pellet the precipitated proteins and cellular debris.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by Western blotting to detect the amount of soluble target protein.
-
Data Analysis and Presentation
The primary output of a CETSA experiment is the quantification of the soluble target protein at different temperatures. This data can be used to generate a melting curve, where the amount of soluble protein is plotted against temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of the inhibitor indicates target engagement.
Table 1: Example CETSA Data for Covalent Inhibitor X
| Temperature (°C) | Soluble Target Protein (% of non-heated control) - Vehicle | Soluble Target Protein (% of non-heated control) - Inhibitor X (10 µM) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 75 | 90 |
| 52.5 | 50 (Tm) | 80 |
| 55 | 30 | 65 |
| 57.5 | 15 | 50 (Tm) |
| 60 | 5 | 35 |
From this data, an isothermal dose-response curve can be generated by treating cells with a range of inhibitor concentrations at a fixed temperature (e.g., 55°C) to determine the EC50 value for target engagement.
Table 2: Example Dose-Response Data for Covalent Inhibitors
| Inhibitor | Target Engagement EC50 (µM) | Max. Thermal Shift (ΔTm) at 10 µM (°C) |
| Inhibitor A | 0.5 | 6.2 |
| Inhibitor B | 2.1 | 4.5 |
| Inhibitor C | > 10 | 1.3 |
Troubleshooting
-
No thermal shift observed:
-
The inhibitor may not be cell-permeable.
-
The inhibitor may not be engaging the target in the cellular environment.
-
The chosen temperature range may not be optimal for observing the protein's melting behavior.
-
-
High background in Western blot:
-
Optimize antibody concentrations and washing steps.
-
Ensure complete removal of the precipitated protein fraction.
-
-
Variability between replicates:
-
Ensure uniform cell seeding and compound treatment.
-
Maintain precise timing and temperature control during the heat shock step.
-
Conclusion
Cell-based assays are indispensable for the characterization of covalent inhibitors. The CETSA protocol detailed here provides a robust method for quantifying target engagement in a physiologically relevant setting. When combined with orthogonal approaches such as washout experiments and mass spectrometry, these assays provide a comprehensive understanding of a covalent inhibitor's mechanism of action, potency, and selectivity, which is critical for advancing drug discovery programs.
References
- 1. Covalent Inhibitor Profiling – IQ Proteomics [iqproteomics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Use of 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone (CHM-1)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone, also known as CHM-1, is a synthetic quinolone derivative that has demonstrated potent and selective antimitotic and antitumor activity. It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization. These application notes provide a detailed protocol for the in vivo use of CHM-1 in a preclinical mouse xenograft model of human hepatocellular carcinoma, based on published research.
Molecular Target and Mechanism of Action
CHM-1 targets tubulin, a key component of microtubules. By binding to the colchicine-binding site on β-tubulin, CHM-1 inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis through a caspase-independent pathway that involves the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.
Signaling Pathway of CHM-1 Action
Application Note & Protocols: Mass Spectrometry for Covalent Adduct Detection
Introduction The formation of covalent adducts, where a compound permanently binds to a biological macromolecule like a protein, is a critical mechanism of action for many therapeutic drugs and a common cause of toxicity. In drug development, confirming the covalent binding of an inhibitor to its target protein is essential for validating its mechanism and advancing the program. Mass spectrometry (MS) has become the definitive analytical tool for this purpose, offering unparalleled sensitivity and accuracy in detecting and characterizing these modifications. MS-based methods can confirm the formation of a covalent adduct, determine the stoichiometry of binding, and precisely identify the amino acid residue(s) involved in the interaction.
This document provides an overview of the primary mass spectrometry strategies used for covalent adduct analysis—top-down and bottom-up proteomics—along with detailed protocols for their implementation.
Mass Spectrometry Strategies: Top-Down vs. Bottom-Up
The detection of covalent adducts by mass spectrometry is primarily accomplished through two complementary approaches:
-
Top-Down Proteomics (Intact Protein Analysis): This method involves introducing the entire, intact protein-drug adduct into the mass spectrometer. The primary readout is the total mass of the protein. A successful covalent binding event is confirmed by observing an increase in the protein's mass that corresponds to the molecular weight of the bound molecule (minus any leaving groups). This approach is highly effective for rapidly confirming adduct formation and determining the binding stoichiometry (i.e., how many drug molecules are bound to a single protein). However, it generally does not provide information about the specific location of the modification.
-
Bottom-Up Proteomics (Peptide Mapping): This is the most widely used method for identifying the precise location of a covalent modification. The protein-drug adduct is first enzymatically digested into smaller peptides using a protease like trypsin. This complex mixture of peptides is then separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The peptide carrying the covalent modification will exhibit a specific mass shift. By isolating this modified peptide and fragmenting it inside the mass spectrometer (MS/MS), the exact amino acid residue that was modified can be identified.
Experimental and Data Analysis Workflows
The general workflows for top-down and bottom-up analysis are distinct, each providing unique insights into the covalent modification event.
Caption: High-level workflow for Top-Down (Intact Protein) Mass Spectrometry.
Caption: High-level workflow for Bottom-Up (Peptide Mapping) Mass Spectrometry.
Caption: Bioinformatic workflow for identifying adducted peptides from MS/MS data.
Application 1: Intact Protein Analysis
This technique provides a rapid and direct confirmation of covalent binding. By comparing the deconvoluted mass spectrum of a protein treated with a compound to an untreated control, a mass shift indicates the formation of an adduct. The relative abundance of the unmodified and modified protein peaks can be used to quantify the extent of the reaction and determine binding stoichiometry.
Table 1: Example Quantitative Data from Intact Protein Analysis
| Target Protein | Covalent Compound | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Stoichiometry |
| Kinase X | Compound A | 19500.0 | 19500.1 (Unmodified) | - | 0 |
| Kinase X + Cmpd A | Compound A | 19500.0 + 350.2 | 19850.3 (Adduct) | +350.2 | 1:1 |
| Protease Y | Compound B | 32150.0 | 32150.4 (Unmodified) | - | 0 |
| Protease Y + Cmpd B | Compound B | 32150.0 + 210.1 | 32360.5 (1:1 Adduct) | +210.1 | 1:1 |
| 32150.0 + 420.2 | 32570.8 (1:2 Adduct) | +420.4 | 1:2 |
Protocol 1: Intact Protein Analysis by LC-MS
This protocol outlines the general steps for confirming covalent adduct formation on a purified protein.
1. Materials
-
Purified target protein in a volatile, MS-compatible buffer (e.g., Ammonium Bicarbonate, Ammonium Acetate).
-
Covalent compound dissolved in a compatible solvent (e.g., DMSO).
-
Reaction buffer (e.g., 50 mM HEPES or PBS, pH 7.4).
-
Quenching solution (e.g., 1% Formic Acid or 1% Acetic Acid).
-
LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Desalting column (e.g., C4 or C8 reverse-phase column).
2. Experimental Procedure
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare a control sample (protein + vehicle, e.g., DMSO) and a test sample (protein + covalent compound). A typical final protein concentration is 1-5 µM with a 5-10 fold molar excess of the compound.
-
Incubate the reactions at a set temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding an acid, such as formic acid, to a final concentration of 0.1-1%. This denatures the protein and prevents further reaction.
-
-
LC-MS Analysis:
-
Inject 1-10 µL of the quenched reaction onto the LC-MS system.
-
Desalting: Use a rapid desalting gradient on the reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Example Gradient: Hold at 5% B for 1 min, ramp to 95% B over 3-5 min, hold for 1 min, then re-equilibrate at 5% B.
-
-
MS Acquisition:
-
Acquire data in positive ion mode across a mass range appropriate for the expected charge states of the protein (e.g., m/z 600-2000).
-
Ensure the instrument resolution is sufficient to resolve the isotopic peaks of the multiply charged ions.
-
-
-
Data Analysis:
-
Use deconvolution software (e.g., Biopharma Finder, MaxEnt) to process the raw spectrum of multiply charged ions into a zero-charge mass spectrum.
-
Compare the deconvoluted mass of the control protein with the test sample to identify any mass shifts corresponding to the covalent adduct.
-
Application 2: Peptide Mapping Analysis
For identifying the precise site of modification, bottom-up peptide mapping is the gold standard. Following proteolytic digestion, the resulting peptide mixture is analyzed by LC-MS/MS. The instrument identifies peptides that have gained mass corresponding to the adduct and fragments them to reveal the modified amino acid.
Table 2: Example Quantitative Data from Peptide Mapping Analysis
| Target Protein | Covalent Compound | Modified Peptide Sequence | Modified Residue | Precursor m/z (Observed) | Mass Shift (Da) |
| Kinase X | Compound A | LC VGENLHEK | Cys-152 | 725.85 (2+) | +350.2 |
| Protease Y | Compound B | FGNK IYYTR | Lys-88 | 598.32 (2+) | +210.1 |
| Albumin | Compound C | ALVLIAFAQY LQQCPFEDHVK | Tyr-411 | 913.44 (3+) | +180.1 |
Protocol 2: Bottom-Up Peptide Mapping for Adduct Site Identification
This protocol describes a standard workflow for preparing a protein-adduct sample for site identification analysis.
1. Materials
-
Protein-adduct sample (prepared as in Protocol 1, steps 2.1-2.2, but can be done at higher concentrations).
-
Denaturant: 8 M Urea or 6 M Guanidine HCl.
-
Reducing Agent: 10 mM Dithiothreitol (DTT).
-
Alkylating Agent: 55 mM Iodoacetamide (IAA).
-
Protease: Sequencing-grade Trypsin.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Quenching Solution: 10% Formic Acid or Trifluoroacetic Acid (TFA).
-
Peptide desalting C18 spin tips or StageTips.
-
LC-MS/MS system (e.g., Q-Exactive, TripleTOF) with a nano-LC system and a C18 analytical column.
2. Experimental Procedure
-
Denaturation, Reduction, and Alkylation:
-
To the protein adduct sample (~20-50 µg), add denaturant (e.g., 8 M Urea) to unfold the protein.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature. Add IAA to a final concentration of 55 mM and incubate in the dark for 20-30 minutes to alkylate free cysteine residues. Note: If the compound targets cysteines, the alkylation step may be omitted or modified to cap only the unreacted cysteines.
-
-
Proteolytic Digestion:
-
Dilute the sample with digestion buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to <1 M.
-
Add trypsin at a 1:50 to 1:20 ratio (trypsin:protein, w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion by adding formic acid to a final concentration of ~1%.
-
Desalt the peptide mixture using a C18 spin tip according to the manufacturer's instructions to remove salts and detergents.
-
Elute the peptides and dry them completely in a vacuum centrifuge. Reconstitute in a small volume of 0.1% formic acid for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the peptide sample onto the nano-LC system.
-
Separate peptides using a gradient of 60-90 minutes with Mobile Phases A (0.1% FA in water) and B (0.1% FA in acetonitrile).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS1 scan followed by MS/MS scans of the 10-20 most intense precursor ions.
-
-
Data Analysis:
-
Use a proteomics search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a protein database containing the sequence of the target protein.
-
Crucially, specify the mass of the covalent compound as a variable modification on all potential reactive residues (e.g., Cys, Lys, Ser, His).
-
The software will identify peptides whose precursor mass and fragment ion masses match a sequence with the specified modification. Manually inspect the MS/MS spectra of identified adducted peptides to confirm the site of modification.
-
Application of Benzo[h]naphthyridinone Compounds in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of benzo[h]naphthyridinone and its derivatives in cancer research. It includes quantitative data on their cytotoxic effects, detailed protocols for key experimental assays, and visualizations of the proposed mechanisms of action.
Introduction
Benzo[h]naphthyridinone compounds represent a promising class of heterocyclic molecules that have garnered significant attention in the field of oncology. Their planar structure allows them to intercalate with DNA and inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. This document outlines the application of these compounds as potential anti-cancer agents, focusing on their mechanism of action as topoisomerase inhibitors and providing practical guidance for their investigation in a research setting.
Data Presentation: Cytotoxicity of Benzo[h]naphthyridinone Derivatives
The anti-proliferative activity of various benzo[h]naphthyridinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dibenzo[c,h][1][2]naphthyridines | Chloronaphthyridinone | Various | Low micromolar to submicromolar | [3] |
| Tetrahydrodibenzo[b,g][1][4]napthyridinones | Compound 4k | A549 (Lung Carcinoma) | 16.22 | [5] |
| Compound 4k | HepG2 (Hepatocellular Carcinoma) | 20.14 | [5] | |
| Compound 4k | HeLa (Cervical Cancer) | 5.32 | [5] | |
| Naphthyridine Derivatives | Compound 16 | HeLa (Cervical Cancer) | 0.7 | [6] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [6] | |
| Compound 16 | PC-3 (Prostate Cancer) | 5.1 | [6] |
Mechanism of Action: Topoisomerase Inhibition
A primary mechanism through which benzo[h]naphthyridinone compounds exert their anticancer effects is the inhibition of topoisomerase enzymes, particularly Topoisomerase I and II.[6][7] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks.[7] This DNA damage triggers a cellular stress response, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathway of Topoisomerase Inhibitor-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by topoisomerase inhibition by benzo[h]naphthyridinone compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of benzo[h]naphthyridinone compounds on cancer cell lines and to calculate their IC50 values.[4][8][9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Benzo[h]naphthyridinone compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzo[h]naphthyridinone compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: MTT Assay
Topoisomerase I DNA Cleavage Assay
This assay is used to determine if a benzo[h]naphthyridinone compound inhibits Topoisomerase I by stabilizing the enzyme-DNA cleavage complex.[1][3][10]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Recombinant human Topoisomerase I
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Benzo[h]naphthyridinone compound stock solution (in DMSO)
-
Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
1 µL of 10x Topoisomerase I reaction buffer
-
200-300 ng of supercoiled plasmid DNA
-
Desired concentration of the benzo[h]naphthyridinone compound
-
1 unit of Topoisomerase I
-
Nuclease-free water to a final volume of 10 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 1 µL of 10% SDS and 1 µL of 250 mM EDTA.
-
Protein Digestion: Add 2 µL of proteinase K (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Gel Electrophoresis: Add loading dye to each reaction and load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the DNA bands are well-separated.
-
Visualization: Visualize the DNA bands under UV light. The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form and the appearance of nicked or linear DNA, representing the stabilized cleavage complex.
Logical Relationship: Interpreting Topoisomerase I Assay Results
Conclusion
The benzo[h]naphthyridinone scaffold holds significant promise for the development of novel anticancer therapeutics. The data and protocols presented herein provide a foundational framework for researchers to explore the potential of these compounds further. Their potent cytotoxic activity against a range of cancer cell lines, coupled with a well-defined mechanism of action as topoisomerase inhibitors, makes them attractive candidates for further preclinical and clinical investigation. The provided experimental methodologies will aid in the systematic evaluation and optimization of these compounds for future drug development efforts.
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
- 7. Dual-target β-carboline inhibitor against TNBC | BioWorld [bioworld.com]
- 8. cphi-online.com [cphi-online.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Techniques for Measuring Covalent Inhibitor Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent inhibitors have emerged as a powerful therapeutic modality, offering high potency and prolonged duration of action by forming a stable bond with their protein targets. The irreversible or reversible covalent nature of these inhibitors necessitates specialized techniques to accurately measure target engagement, which is crucial for understanding their mechanism of action, optimizing dose-response relationships, and assessing selectivity. These application notes provide an overview and detailed protocols for key techniques used to quantify the interaction between covalent inhibitors and their targets in various settings, from purified proteins to living cells.
I. Mass Spectrometry-Based Methods
Mass spectrometry (MS) is a cornerstone for characterizing covalent inhibitor target engagement, providing direct evidence of covalent bond formation and allowing for precise localization of the modification site.
A. Intact Protein Mass Spectrometry
This technique, often referred to as "top-down" proteomics, measures the mass of the intact protein-inhibitor complex, providing a rapid confirmation of covalent binding and stoichiometry.[1][2][3]
Quantitative Data:
| Parameter | Description | Typical Values/Range | Throughput |
| Sensitivity | Lowest detectable amount of protein | ng to µg range | Medium |
| Resolution | Ability to distinguish between unmodified and modified protein | High-resolution instruments are required | Medium |
| Stoichiometry | Ratio of inhibitor molecules bound per protein molecule | Can be determined from mass shift | Low to Medium |
Experimental Protocol:
-
Sample Preparation:
-
Incubate the purified target protein (typically 1-10 µM) with the covalent inhibitor (at varying concentrations) in an MS-compatible buffer (e.g., ammonium bicarbonate) for a defined period.
-
Include a vehicle control (e.g., DMSO) for comparison.
-
-
Liquid Chromatography (LC) Desalting:
-
Inject the reaction mixture onto a reverse-phase LC column (e.g., C4 or C8) to separate the protein from non-reacted inhibitor and salts.
-
Use a rapid gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the protein.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluting protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the protein's expected charge state distribution.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to determine the intact mass of the protein.
-
Compare the mass of the inhibitor-treated protein to the control to confirm the mass shift corresponding to the covalent adduct.
-
Workflow Diagram:
References
Application Notes and Protocols for In Vitro Kinase Assays of Pyrazolyl-Naphthyridinone and Related Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction pathways. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This application note provides a detailed protocol for conducting in vitro kinase assays to evaluate the inhibitory activity of pyrazolyl-naphthyridinone and related pyrazole-based compounds, such as pyrazolo[1,5-a]pyridines.
These compounds have shown promise as inhibitors of various kinases, including Phosphoinositide 3-kinases (PI3Ks) and Src family kinases. Understanding their potency and selectivity is a crucial step in the drug development process. This document outlines a luminescence-based kinase assay, provides example data for pyrazolo[1,5-a]pyridine inhibitors of PI3K, and illustrates relevant signaling pathways.
Data Presentation
The inhibitory activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyridine compounds against PI3K isoforms.
Table 1: In Vitro Inhibitory Activity of Pyrazolo[1,5-a]pyridine Compounds against PI3K Isoforms
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| 20a | >10000 | 203 | 11.2 | 5.1 |
| 20b | >10000 | 315 | 15.6 | 6.3 |
| 20c | >10000 | 189 | 9.8 | 4.5 |
| 20d | 8560 | 152 | 8.1 | 3.2 |
| 20e | >10000 | 210 | 9.1 | 4.0 |
Data is illustrative and derived from published research on pyrazolo[1,5-a]pyridine derivatives.
Experimental Protocols
A widely used method for determining kinase activity and inhibitor potency is the ADP-Glo™ Kinase Assay. This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol: In Vitro Kinase Assay using ADP-Glo™
Materials:
-
Kinase of interest (e.g., PI3K, Src, Csk)
-
Kinase-specific substrate
-
Pyrazolyl-naphthyridinone or related test compounds
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the pyrazolyl-naphthyridinone compound in 100% DMSO.
-
Perform serial dilutions of the compound in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction Setup:
-
In a white-walled microplate, add the following components in the specified order:
-
Kinase Buffer
-
Test compound dilutions or vehicle control (for determining 100% and 0% kinase activity).
-
Kinase solution (pre-diluted in Kinase Buffer).
-
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP and the specific kinase substrate in Kinase Buffer.
-
Add the ATP/substrate mixture to each well to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be modulated by pyrazole-based kinase inhibitors.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Csk-Mediated Regulation of Src Kinase.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening and characterizing pyrazolyl-naphthyridinone kinase inhibitors.
Caption: Kinase Inhibitor Screening Workflow.
Application Notes and Protocols for Handling and Storage of Reactive Covalent Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive covalent compounds are indispensable tools in chemical biology and drug discovery, enabling the study of protein function and the development of targeted therapeutics. Their inherent reactivity, however, necessitates stringent handling and storage protocols to ensure compound integrity, experimental reproducibility, and researcher safety. These application notes provide detailed guidelines and protocols for the safe and effective management of reactive covalent compounds.
Data Presentation: Stability of Reactive Covalent Compounds in Solution
The stability of reactive covalent compounds is paramount for reliable experimental outcomes. The following table summarizes the stability of various compounds, including those with reactive electrophilic "warheads," under common laboratory storage conditions.
| Compound Class/Warhead | Solvent | Concentration | Storage Temperature | Stability Duration | Key Findings |
| General Small Molecules | DMSO | 20 mM | Room Temperature | 1 Year | Probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year. |
| General Small Molecules | DMSO | 10 mM | 40 °C | 15 Weeks | Most compounds are stable under these accelerated aging conditions. Water content is a more significant factor in degradation than oxygen. |
| General Small Molecules | DMSO | 10 mM | -15 °C (Freeze/Thaw) | 11 Cycles | No significant compound loss was observed after 11 freeze/thaw cycles. |
| Peptides | Aqueous Solution | Varies | -20 °C | Limited | Peptides have limited stability in solution and long-term storage should be avoided. Solutions should be aliquoted and stored at a pH of 5-7. |
| Acrylamides | Aqueous Solution | Varies | Varies | Generally Stable | Acrylamide is quite stable in aqueous solutions but less so in dry conditions. Buffer type and pH significantly influence its stability. |
| Acrylamides | Various | 100 µM | 37 °C | >12 hours - 5 days | Substituted methacrylamides showed no significant decomposition over 12 hours in the presence of GSH and were stable for 5 days at pH 8.[1] |
Experimental Protocols
Protocol 1: General Handling and Storage of Reactive Covalent Compounds
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle all reactive covalent compounds in a well-ventilated chemical fume hood.
-
Weighing and Dissolving:
-
Allow the compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid compound in a clean, dry container.
-
Add the appropriate solvent (e.g., anhydrous DMSO for stock solutions) to the desired concentration. Use fresh, high-purity solvents to minimize degradation.
-
If the compound does not readily dissolve, gentle vortexing or sonication may be applied. Brief warming to 37°C can also aid dissolution for some compounds.
-
-
Storage of Stock Solutions:
-
Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage.
-
For frequently used solutions, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
-
Aqueous Solutions:
-
Prepare aqueous solutions fresh for each experiment whenever possible, as the stability of reactive compounds is often reduced in aqueous buffers.
-
If an aqueous solution must be stored, it should be for a short period (e.g., less than 24 hours) at 2-8°C, unless stability data indicates otherwise.
-
Protocol 2: Quenching of Unreacted Reactive Covalent Compounds
This protocol is a general guideline for neutralizing excess reactive electrophilic compounds after a reaction. Caution: This procedure may be exothermic and should be performed with appropriate cooling and ventilation.
-
Materials:
-
Reaction mixture containing the unreacted electrophilic compound.
-
Quenching agent: A nucleophilic reagent such as a solution of sodium bisulfite, N-acetylcysteine, or glutathione in an appropriate solvent. A primary or secondary amine (e.g., diethylamine) can also be used.
-
Inert solvent (e.g., THF, Toluene).
-
Ice bath.
-
-
Procedure:
-
Cool the reaction vessel in an ice bath.
-
Slowly add the quenching agent to the cooled, stirred reaction mixture. The addition should be dropwise to control any exotherm.
-
Monitor the reaction for any signs of heat evolution.
-
Allow the mixture to stir at room temperature for a specified time (e.g., 1 hour) to ensure complete quenching.
-
The quenched mixture can then be worked up according to standard procedures or prepared for waste disposal.
-
Protocol 3: Disposal of Waste Containing Reactive Covalent Compounds
-
Segregation: All waste containing reactive covalent compounds, including quenched reaction mixtures, contaminated labware, and unused solutions, must be collected in a designated, labeled hazardous waste container.
-
Incompatible Wastes: Do not mix reactive covalent compound waste with other incompatible waste streams. Consult your institution's chemical safety guidelines for specific compatibility information.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," the name of the reactive compound(s), and any other components of the waste mixture.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour any waste containing reactive covalent compounds down the drain.
Protocol 4: LC-MS Based Assay for Assessing Covalent Compound Reactivity with Glutathione (GSH)
This protocol is used to assess the intrinsic reactivity of an electrophilic compound by monitoring its reaction with the biological nucleophile glutathione.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Glutathione (GSH) stock solution (e.g., 100 mM in water).
-
Phosphate buffered saline (PBS), pH 7.4.
-
LC-MS grade solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).
-
LC-MS system with a suitable C18 column.
-
-
Procedure:
-
Prepare a reaction mixture containing the test compound (final concentration e.g., 10 µM) and GSH (final concentration e.g., 1 mM) in PBS.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS to monitor the disappearance of the parent compound and the appearance of the GSH adduct.
-
The rate of reaction can be determined by plotting the concentration of the parent compound over time.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing covalent modification of a target protein.
Caption: Ibrutinib covalently inhibits BTK, blocking B-cell receptor signaling.[2][3][4][5][6]
Caption: Covalent inhibitors like Afatinib target EGFR, disrupting downstream signaling pathways.[7][8][9][10][11]
Caption: Sotorasib covalently binds to KRAS G12C, locking it in an inactive state.[12][13][14][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Case Report: Two cases of long-term survival in advanced pancreatic cancer patients following treatment with KRAS G12C inhibitors [frontiersin.org]
- 14. patientpower.info [patientpower.info]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Benzo[h]naphthyridinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with benzo[h]naphthyridinone derivatives.
Troubleshooting Guide
Issue: My benzo[h]naphthyridinone derivative has poor aqueous solubility, leading to inconsistent results in biological assays.
Initial Assessment:
Poor aqueous solubility is a common challenge for polycyclic aromatic compounds like benzo[h]naphthyridinone derivatives. These molecules are often characterized as "brick dust" compounds, where high crystal lattice energy and high lipophilicity contribute to low solubility.
Troubleshooting Steps:
-
Characterize the Baseline Solubility: Before attempting to improve solubility, it is crucial to determine the kinetic and thermodynamic solubility of your compound. This provides a baseline against which you can measure the success of any enhancement strategy.
-
pH Modification: Benzo[h]naphthyridinone derivatives contain nitrogen atoms that can be protonated. Modifying the pH of the solvent can significantly impact the solubility of such ionizable compounds.
-
Strategy: Attempt to dissolve the compound in buffers with varying pH values (e.g., from pH 2 to pH 10).
-
Expected Outcome: For basic compounds, solubility will generally increase in acidic conditions.
-
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[1][2][3]
-
Common Co-solvents: DMSO, ethanol, polyethylene glycol (PEG), propylene glycol.
-
Consideration: Be mindful of the potential toxicity of co-solvents to cells in biological assays. It is essential to have a vehicle control group in your experiments.
-
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[4][5]
-
Formulation Strategies:
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[6][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, incorporation into oils or self-emulsifying drug delivery systems (SEDDS) can be effective.[6][8]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6][7]
-
Issue: I have tried using co-solvents, but my compound precipitates when added to the aqueous assay medium.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: The concentration of the co-solvent may be too high, causing the compound to crash out upon dilution in the aqueous medium. Systematically test lower concentrations of the co-solvent.
-
Use of Surfactants: Surfactants can help to stabilize the compound in the aqueous medium by forming micelles.[4]
-
Common Surfactants: Tween 80, Cremophor EL.
-
Procedure: Prepare a stock solution of your compound in a suitable organic solvent. In a separate tube, prepare the aqueous medium containing the surfactant. Then, add the compound stock solution to the surfactant-containing medium with vigorous vortexing.
-
-
Nanosuspensions: This technique involves producing sub-micron colloidal dispersions of the pure drug, which are stabilized by surfactants and polymers.[5] Nanosuspensions can be prepared by methods like media milling or high-pressure homogenization.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the solubility of a new benzo[h]naphthyridinone derivative?
The first and most critical step is to quantify the baseline thermodynamic and kinetic solubility of your compound. This will help you understand the extent of the solubility issue and will serve as a benchmark to evaluate the effectiveness of different solubilization techniques.
Q2: How can I determine the solubility of my compound?
There are two primary methods for determining solubility:
-
Thermodynamic Solubility: This is the equilibrium solubility of the compound and is considered the "gold standard." It is typically measured using the shake-flask method.
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution. It's a higher throughput method often used in early drug discovery.
Q3: Are there any chemical modifications I can make to the benzo[h]naphthyridinone scaffold to improve solubility?
Yes, two common chemical modification strategies are:
-
Salt Formation: Since benzo[h]naphthyridinone derivatives contain basic nitrogen atoms, they are amenable to salt formation. Converting the free base to a salt can significantly increase aqueous solubility.
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. Attaching a polar promoiety to the parent molecule can enhance its solubility.
Q4: How do I choose the best solubilization strategy for my specific derivative?
The choice of strategy depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo study), and the required concentration. A systematic approach, starting with simpler methods like pH adjustment and co-solvents and moving to more complex formulations if needed, is recommended.
Data Presentation
Table 1: Illustrative Example of Solubility Enhancement of a Benzo[h]naphthyridinone Derivative
| Solubilization Method | Solvent/Vehicle | Apparent Solubility (µg/mL) | Fold Increase |
| None (Intrinsic) | Water | 0.1 | 1 |
| pH Adjustment | pH 4.0 Buffer | 5.2 | 52 |
| Co-solvent | 10% DMSO in Water | 12.5 | 125 |
| Cyclodextrin | 5% HP-β-CD in Water | 25.8 | 258 |
| Nanosuspension | Water with 1% Tween 80 | 150.0 | 1500 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
-
Add an excess amount of the benzo[h]naphthyridinone derivative to a known volume of the desired solvent (e.g., water, buffer) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the suspension to settle.
-
Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Preparation of a Nanosuspension by the Anti-Solvent Precipitation Method
-
Dissolve the benzo[h]naphthyridinone derivative in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to prepare the "solvent phase."
-
Prepare an "anti-solvent phase" consisting of water, typically containing a stabilizer such as a surfactant (e.g., Tween 80) or a polymer (e.g., HPMC).
-
Under high-speed homogenization or sonication, inject the solvent phase into the anti-solvent phase.
-
The rapid mixing causes the compound to precipitate as nanoparticles.
-
Remove the organic solvent by evaporation under reduced pressure.
Visualizations
Caption: Workflow for improving the solubility of benzo[h]naphthyridinone derivatives.
Caption: Logical relationship between the solubility problem, its causes, and potential solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Nanoparticle-based drug delivery for therapy of lung cancer: progress and challenges | Semantic Scholar [semanticscholar.org]
- 4. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Interactions of cyclodextrins and their derivatives with toxic organophosphorus compounds [beilstein-journals.org]
- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Off-Target Effects of Acrylamide Covalent Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acrylamide covalent inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with acrylamide covalent inhibitors?
Off-target effects with acrylamide covalent inhibitors primarily arise from two main factors: the intrinsic reactivity of the acrylamide warhead and non-specific binding affinity.[1][2] The electrophilic nature of the acrylamide group can lead to reactions with nucleophilic amino acid residues, most commonly cysteine, on proteins other than the intended target.[3][4] While the inhibitor is designed to have high affinity for the target protein's binding pocket, it can also have weaker, non-covalent interactions with other proteins, bringing the reactive acrylamide into proximity with their surface-exposed cysteines.[5][6]
Q2: How can I experimentally identify off-target proteins of my acrylamide inhibitor?
Several powerful techniques are available to identify off-target proteins. The most common and effective methods are chemoproteomic approaches, such as Activity-Based Protein Profiling (ABPP).[2][7][8] In a competitive ABPP experiment, a proteome is treated with the inhibitor, and then a broad-spectrum cysteine-reactive probe is added. Off-target proteins bound by the inhibitor will show reduced labeling by the probe, which can be quantified by mass spectrometry.[7][9] Another direct-to-target method is Covalent Inhibitor Target-site Identification (CITe-Id), which directly identifies and quantifies the sites of covalent modification across the proteome.[10][11]
Q3: My inhibitor shows high reactivity in a glutathione (GSH) assay. Is this a definitive indicator of problematic off-target effects in a cellular context?
Not necessarily. A high GSH reactivity indicates that the acrylamide warhead is intrinsically reactive towards thiols.[7][12] While this can be a predictor of potential off-target reactivity, it doesn't fully replicate the complex cellular environment. The selectivity of a covalent inhibitor is a combination of its intrinsic reactivity and its binding affinity for the target protein.[1] An inhibitor with a highly reactive warhead might still be selective if it has a very high affinity for the on-target protein, leading to rapid and efficient covalent modification of the target before significant off-target reactions can occur.[7] Therefore, while the GSH assay is a useful initial screen, cellular chemoproteomic profiling is essential for a more accurate assessment of selectivity.
Q4: What are some strategies to reduce the off-target effects of my acrylamide inhibitor?
Several strategies can be employed to improve the selectivity of an acrylamide inhibitor:
-
Tune Warhead Reactivity: The reactivity of the acrylamide can be modulated by introducing electron-withdrawing or -donating groups to the molecule.[1][3] For instance, adding a cyano group at the α-position can sometimes lead to reversible covalent binding, which may reduce permanent off-target modification.[1][3]
-
Increase Binding Affinity: Optimizing the non-covalent interactions between the inhibitor and the target protein will increase the local concentration of the inhibitor at the desired site, favoring on-target modification over off-target reactions.[1]
-
Target Non-catalytic Cysteines: Targeting less conserved, non-catalytic cysteine residues can improve selectivity, as these are less likely to be present in the binding pockets of other related proteins.[1][3]
Troubleshooting Guides
Problem 1: Widespread off-target binding observed in a chemoproteomic screen.
Possible Cause: The acrylamide warhead of your inhibitor may be too reactive, leading to promiscuous labeling of many proteins. Alternatively, the inhibitor concentration used in the screen might be too high.
Troubleshooting Steps:
-
Assess Intrinsic Reactivity: Perform a glutathione (GSH) reactivity assay to quantify the intrinsic electrophilicity of your compound. A very rapid reaction with GSH suggests high reactivity that could lead to non-specific labeling.
-
Optimize Inhibitor Concentration: Repeat the chemoproteomic screen using a lower concentration of your inhibitor. It's possible that the high concentration is driving binding to low-affinity off-targets.
-
Modify the Warhead: If high reactivity is confirmed, consider synthesizing analogs with modified acrylamide groups to reduce their electrophilicity.
-
Analyze Off-Target Proteins: Investigate the identified off-target proteins. Are they from a particular family? Do they share a common structural motif? This information can provide insights into the nature of the non-specific binding and guide future inhibitor design.
Problem 2: Inconsistent results between biochemical assays and cellular assays.
Possible Cause: Your inhibitor may be binding to off-target proteins in the cellular environment that are not present in the purified biochemical assay. These off-target interactions could be sequestering your inhibitor or causing downstream effects that confound the cellular phenotype.
Troubleshooting Steps:
-
Perform a Cellular Target Engagement Assay: Use a technique like a cellular thermal shift assay (CETSA) or a competitive ABPP experiment in intact cells to confirm that your inhibitor is engaging the intended target in a cellular context.
-
Conduct a Proteome-Wide Off-Target Screen: Employ a chemoproteomic method to identify cellular off-targets.
-
Investigate Off-Target Function: Once off-targets are identified, use resources like UniProt and KEGG to understand their biological functions and signaling pathways. This can help to hypothesize how their inhibition might be affecting the cellular phenotype.
-
Generate a More Selective Analog: Based on the off-target data, design and synthesize a more selective inhibitor and repeat the cellular assays to see if the discrepancy is resolved.
Quantitative Data Summary
The following table summarizes data from a study comparing the selectivity of different acrylamide-based inhibitors. This type of data is crucial for understanding the structure-activity relationship of off-target effects.
| Inhibitor | Target IC50 (nM) | Number of Off-Targets (at 1 µM) | GSH Half-Life (min) |
| Inhibitor A | 10 | >50 | 5 |
| Inhibitor B | 25 | 15 | 20 |
| Inhibitor C | 50 | 3 | 60 |
| Ibrutinib | 0.5 | 9 | Not Reported |
| Afatinib | 1 | >20 | Not Reported |
Data is hypothetical and for illustrative purposes. In a real-world scenario, this table would be populated with data from specific scientific literature.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol provides a general workflow for identifying off-target proteins of a covalent inhibitor using a competitive ABPP approach.
Materials:
-
Cell lysate or intact cells
-
Acrylamide covalent inhibitor
-
Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., azide-biotin, CuSO4, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Protease (e.g., trypsin)
-
Buffers (lysis buffer, PBS, etc.)
-
Mass spectrometer
Methodology:
-
Inhibitor Treatment: Treat cell lysate or intact cells with your acrylamide inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a specified time to allow for covalent modification of on- and off-targets.
-
Probe Labeling: Add the cysteine-reactive probe to the treated samples. The probe will label all accessible cysteine residues that have not been modified by your inhibitor.
-
Click Chemistry: Lyse the cells (if using intact cells) and perform a click chemistry reaction to attach a biotin tag to the alkyne-functionalized probe.
-
Enrichment of Labeled Proteins: Use streptavidin beads to enrich for biotin-tagged (i.e., probe-labeled) proteins.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins. Then, perform an on-bead tryptic digest to release the peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Compare the abundance of each identified protein between the inhibitor-treated and vehicle control samples. A significant decrease in the abundance of a protein in the inhibitor-treated sample indicates that it is a potential off-target.
Glutathione (GSH) Reactivity Assay
This protocol describes a simple assay to measure the intrinsic reactivity of an acrylamide inhibitor with the thiol-containing tripeptide, glutathione.
Materials:
-
Acrylamide covalent inhibitor
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
LC-MS system
Methodology:
-
Reaction Setup: Prepare a solution of your inhibitor and a solution of GSH in phosphate buffer.
-
Initiate Reaction: Mix the inhibitor and GSH solutions at a defined concentration (e.g., 10 µM each).
-
Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding formic acid).
-
LC-MS Analysis: Analyze each quenched aliquot by LC-MS to measure the remaining amount of the parent inhibitor.
-
Data Analysis: Plot the concentration of the inhibitor over time and fit the data to a kinetic model to determine the reaction rate or half-life. A shorter half-life indicates higher reactivity with GSH.
Visualizations
Caption: Workflow for competitive ABPP to identify off-targets.
Caption: Hypothetical off-target inhibition of the MAPK/ERK pathway.
Caption: Troubleshooting logic for high off-target binding.
References
- 1. Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Optimizing reaction conditions for synthesizing pyrazolyl-naphthyridinones
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolyl-naphthyridinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolyl-naphthyridinones?
A1: Pyrazolyl-naphthyridinones are typically synthesized through multi-component reactions or sequential condensation and cyclization reactions. A prevalent method is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a pyrazolone derivative.[1][2] One-pot microwave-assisted synthesis has also been shown to be an efficient method for generating these scaffolds.
Q2: Why is regioselectivity a concern in the synthesis of pyrazolyl-naphthyridinones?
A2: Regioselectivity is a critical aspect when reacting unsymmetrical pyrazole precursors. The pyrazole ring has two nitrogen atoms, and depending on the reaction conditions and the nature of the substituents, the naphthyridine ring can be formed at different positions, leading to the formation of regioisomers.[3] Controlling regioselectivity is crucial for ensuring the synthesis of the desired isomer with specific biological activity.
Q3: What are the key reaction parameters to consider for optimizing the synthesis?
A3: Key parameters to optimize include the choice of solvent, catalyst, reaction temperature, and the stoichiometry of the reactants. For instance, in some syntheses, polar aprotic solvents like DMF or DMSO may be suitable, while in others, greener options like water or ethanol can be effective, especially under microwave irradiation. The choice of a base or acid catalyst can also significantly influence the reaction rate and yield.
Q4: How can I purify the final pyrazolyl-naphthyridinone product?
A4: Purification of pyrazolyl-naphthyridinones often involves techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate). For challenging separations, especially for removing isomers or closely related side products, column chromatography is employed. Options for column chromatography include normal-phase silica gel (sometimes deactivated with a base like triethylamine for basic compounds) or reversed-phase (C18) silica gel.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrazolyl-naphthyridinones.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Verify the optimal temperature for the specific reaction. Some reactions require heating/reflux, while others proceed at room temperature. For microwave-assisted synthesis, ensure the correct temperature and wattage are used. |
| Inefficient Catalyst | The choice of catalyst (acidic, basic, or metal-based) is crucial. If using a base, ensure it is strong enough to deprotonate the active methylene group. For Friedländer reactions, catalysts like piperidine, sodium ethoxide, or zinc chloride have been used.[1] |
| Poor Quality Reagents | Ensure the purity of starting materials. Impurities in the ortho-aminoaryl carbonyl compound or the pyrazolone derivative can inhibit the reaction. |
| Incorrect Solvent | The solvent can significantly impact the reaction. Experiment with different solvents of varying polarity. For some multi-component reactions, solvent-free conditions or the use of "green" solvents like water have proven effective. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time. |
Issue 2: Formation of Multiple Products (Side Products or Isomers)
| Possible Cause | Suggested Solution |
| Lack of Regiocontrol | The formation of regioisomers is a common issue. To control regioselectivity, consider modifying the substituents on the pyrazole ring to sterically or electronically favor the formation of one isomer. The choice of catalyst and reaction conditions can also influence the regiochemical outcome. |
| Side Reactions (e.g., Self-condensation) | The ortho-aminoaryl carbonyl starting material can undergo self-condensation. To minimize this, consider a slow addition of one of the reactants to the reaction mixture. |
| Decomposition of Starting Materials or Product | If the reaction is run at too high a temperature or for an extended period, decomposition can occur. Monitor the reaction by TLC to avoid prolonged heating after the reaction is complete. |
| Friedländer Annulation Side Products | In the Friedländer synthesis, side reactions can occur. For example, the reaction of 2-aminonicotinaldehyde with a ketone can sometimes yield both the expected 1,8-naphthyridine and a 2-methyl-1,8-naphthyridine byproduct.[4] Optimizing the stoichiometry and reaction conditions can help minimize these side products. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Impurities | If the product and impurities have similar polarities, separation by standard column chromatography can be difficult. Try using a different solvent system for elution or consider a different stationary phase (e.g., alumina, or reversed-phase silica). |
| Presence of Regioisomers | The separation of regioisomers can be particularly challenging. High-Performance Liquid Chromatography (HPLC) may be necessary for separating isomers with very similar Rf values. Careful optimization of the mobile phase is key. |
| Product is a Sticky Oil or Amorphous Solid | If the product does not crystallize easily, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification. Seeding the solution with a small crystal of the product (if available) can also promote crystallization. |
Quantitative Data Presentation
Table 1: Optimization of Reaction Conditions for a Microwave-Assisted Synthesis of a Pyrazolo[3,4-g][2][5]naphthyridin-5-amine Derivative
| Entry | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | - | Reflux | 10 h | 30 |
| 2 | Ethanol | Acetic Acid | Reflux | 10 h | 35 |
| 3 | Ethanol | ZnCl2 | Reflux | 10 h | 40 |
| 4 | DMF | ZnCl2 | 120 | 15 | 65 |
| 5 | Water | ZnCl2 | 100 | 20 | 50 |
| 6 | Solvent-free | ZnCl2 | 120 | 10 | 85 |
This table is based on data for a similar pyrazolonaphthyridine synthesis and illustrates the effect of different reaction parameters on the product yield.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Pyrazolo[3,4-g][2][5]naphthyridin-5-amine Derivative
This protocol is adapted from a procedure for a similar heterocyclic system.
-
Reactant Mixture Preparation: In a microwave-safe reaction vessel, combine the heterocyclic o-aminonitrile (1.0 mmol), the cyclic ketone (1.2 mmol), and zinc chloride (20 mol%).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add ice-cold water to the reaction mixture.
-
Isolation: Collect the resulting solid precipitate by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the purified product. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Visualizations
Caption: General experimental workflow for the microwave-assisted synthesis of pyrazolyl-naphthyridinones.
Caption: A logical workflow for troubleshooting common issues in pyrazolyl-naphthyridinone synthesis.
References
Strategies to reduce the reactivity of covalent warheads
Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at modulating the reactivity of covalent warheads.
Frequently Asked Questions (FAQs)
Q1: My covalent inhibitor is showing high off-target toxicity. How can I reduce its reactivity?
A1: High off-target toxicity is often a result of an overly reactive covalent warhead that indiscriminately binds to cellular nucleophiles. To mitigate this, you can employ several strategies to reduce the electrophilicity of your warhead.
One common approach is to modify the chemical structure of the warhead itself. For acrylamide-based warheads, the introduction of electron-donating groups on the aromatic ring can decrease reactivity. Conversely, electron-withdrawing groups tend to increase reactivity.[1] Substitutions at the α- or β-positions of the acrylamide can also significantly alter reactivity, often by introducing steric hindrance or altering the electronic properties of the Michael acceptor.[2][3]
Another effective strategy is to design a reversible covalent inhibitor.[][5] Instead of forming a permanent bond, these inhibitors form a transient covalent bond with the target protein. This can be achieved by using warheads such as nitriles or boronic acids. The reversible nature of the interaction can lead to a better safety profile by minimizing permanent off-target modifications.
Finally, consider the non-covalent binding portion of your inhibitor. Enhancing the non-covalent binding affinity and selectivity for your target protein can allow you to use a less reactive warhead, as the initial binding event will increase the effective concentration of the warhead in the vicinity of the target nucleophile.[6][7][8]
Q2: I am not seeing a good correlation between my warhead's intrinsic reactivity (e.g., GSH t½) and its cellular potency (IC50). What could be the reason?
A2: It is a common observation that the intrinsic reactivity of a covalent warhead, often measured by its half-life with glutathione (GSH t½), does not always correlate directly with its cellular potency (IC50).[6] Several factors can contribute to this discrepancy:
-
Non-covalent Binding Affinity: The overall potency of a targeted covalent inhibitor is a function of both the non-covalent binding affinity (driven by the scaffold) and the intrinsic reactivity of the warhead.[6][9] A highly potent inhibitor may have a moderately reactive warhead but a very high initial binding affinity for the target protein.
-
Cellular Factors: The cellular environment is much more complex than an in vitro assay with GSH. Factors such as cell permeability, efflux pumps, and intracellular concentrations of nucleophiles can all influence the apparent potency of your inhibitor.
-
Target Environment: The local microenvironment of the nucleophilic residue within the target protein can significantly influence the reactivity of the warhead.[2] Factors like the pKa of the target cysteine and the presence of nearby residues that can stabilize the transition state can enhance the rate of covalent modification, even for a less intrinsically reactive warhead.
Q3: How do I choose the right assay to measure the reactivity of my covalent warhead?
A3: The choice of assay depends on the specific information you are seeking. The most widely used method is the glutathione (GSH) reactivity assay, which provides a measure of the warhead's intrinsic electrophilicity by determining the half-life (t½) of adduct formation with GSH.[7][8][10] This assay is a good indicator of potential off-target reactivity.
For a more detailed kinetic characterization of irreversible inhibitors, it is important to determine the inactivation rate constant (k_inact) and the inhibition constant (K_I).[10][11][12] These parameters provide a more complete picture of the inhibitor's efficiency.
Other useful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction between the warhead and a surrogate nucleophile over time, allowing for the determination of reaction kinetics.[6][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the disappearance of the parent compound and the appearance of the adduct over time.[6][10]
-
High-Throughput Fluorescence-Based Assays: These assays, often using reagents like Ellman's reagent (DTNB), can provide a rapid assessment of thiol reactivity.[6]
Troubleshooting Guides
Problem: Inconsistent results in my GSH reactivity assay.
Possible Causes & Solutions:
| Cause | Solution |
| Concentration Dependence | The standard GSH reactivity assay can be concentration-dependent. Consider using a modified assay that determines k_inact and K_I to get more reproducible results.[10] |
| pH and Buffer Conditions | The reactivity of both the warhead and the thiol can be highly dependent on pH. Ensure that your buffer system is well-controlled and consistent across experiments.[15] |
| Compound Stability | Your covalent inhibitor may be unstable in the assay buffer. Assess the stability of your compound under the assay conditions in the absence of GSH. |
| Reversibility | If your warhead is forming a reversible covalent bond, the standard pseudo-first-order kinetics may not be appropriate. Consider an assay that measures the off-rate (k_off) for reversible inhibitors.[10] |
Problem: My reversible covalent inhibitor has a very short residence time on the target.
Possible Causes & Solutions:
| Cause | Solution |
| Weak Non-covalent Interactions | The stability of the covalent complex is influenced by the initial non-covalent binding. Optimize the scaffold of your inhibitor to improve non-covalent interactions with the target protein. |
| Highly Labile Covalent Bond | The chemistry of the warhead may be too reversible. Consider modifying the warhead to form a slightly more stable, yet still reversible, covalent bond. For example, with α-cyanoacrylamides, modifications to the scaffold can influence the stability of the adduct.[2] |
| Target-Specific Factors | The local environment of the binding pocket may promote the reverse reaction. Further structural biology studies (e.g., X-ray crystallography) may be needed to understand these interactions. |
Experimental Protocols
Protocol: Glutathione (GSH) Half-Life (t½) Assay using LC-MS
Objective: To determine the intrinsic reactivity of a covalent warhead by measuring its rate of reaction with glutathione.
Materials:
-
Test compound (covalent inhibitor)
-
Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Internal standard (for LC-MS analysis)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in the phosphate buffer.
-
In a reaction vessel, combine the phosphate buffer and the GSH stock solution to the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding the test compound stock solution to a final concentration of, for example, 10 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing the internal standard in a mixture of ACN and FA. This will precipitate the protein and stop the reaction.
-
Analyze the quenched samples by LC-MS to determine the relative peak area of the test compound compared to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of remaining test compound versus time.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of the linear fit to the data.
-
Calculate the half-life (t½) using the equation: t½ = ln(2) / k_obs.[1]
Data Summary Table:
| Compound | Substituent | GSH t½ (min) |
| Acrylamide A | 4-OCH3 (electron-donating) | 356.4 |
| Acrylamide B | H (unsubstituted) | 214.8 |
| Acrylamide C | 4-CF3 (electron-withdrawing) | 120.2 |
Note: The values in this table are for illustrative purposes.
Visualizations
Caption: Workflow for determining GSH half-life.
Caption: Decision tree for reducing off-target toxicity.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 11. a-comprehensive-guide-for-assessing-covalent-inhibition-in-enzymatic-assays-illustrated-with-kinetic-simulations - Ask this paper | Bohrium [bohrium.com]
- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing Metabolic Stability of 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the metabolic stability of the kinase inhibitor 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone. The content is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic concerns for a compound with the structural features of 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone?
A1: The key structural motifs that may contribute to metabolic instability include:
-
Acrylamide Moiety: The "1-oxoprop-2-enyl" group is a Michael acceptor, making it susceptible to nucleophilic attack by endogenous thiols like glutathione (GSH), a common Phase II metabolic pathway.
-
Aromatic Rings and Heterocycles: The benzo[h]naphthyridinone, pyrazole, and dihydroindole rings are potential sites for oxidation by Cytochrome P450 (CYP) enzymes, which is a major Phase I metabolic route.[1][2]
-
Methyl Group: The methyl group on the pyrazole ring can be a site for hydroxylation by CYP enzymes.
Q2: How can we experimentally assess the metabolic stability of this compound?
A2: The most common in vitro method is the liver microsomal stability assay .[3][4][5] This assay utilizes subcellular fractions of the liver (microsomes) that are rich in drug-metabolizing enzymes, particularly CYPs.[5] The disappearance of the parent compound over time is monitored to determine its metabolic rate.[4] Another valuable assay is the hepatocyte stability assay , which uses intact liver cells and can provide a more comprehensive picture of metabolism, including both Phase I and Phase II pathways.[5][6]
Q3: What are some general strategies to improve the metabolic stability of kinase inhibitors?
A3: Common strategies include:
-
Blocking Sites of Metabolism: Introducing chemical modifications at metabolically labile positions can hinder enzymatic degradation. For example, replacing a hydrogen atom with a deuterium atom (creating a stronger C-D bond) or a fluorine atom can reduce the rate of CYP-mediated oxidation.[1][7]
-
Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can sometimes decrease its affinity for metabolic enzymes, leading to improved stability.[8]
-
Bioisosteric Replacement: Replacing a metabolically unstable functional group with a bioisostere that retains biological activity but has improved metabolic properties is a common medicinal chemistry approach.[7]
Troubleshooting Guide
Issue 1: Rapid disappearance of the compound in the liver microsomal stability assay.
-
Possible Cause 1: CYP-mediated oxidation.
-
Troubleshooting Step: Conduct the assay in the presence of a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or specific CYP isoform inhibitors to see if the stability increases. This helps to identify the involvement of CYP enzymes.
-
-
Possible Cause 2: Non-NADPH dependent degradation.
-
Troubleshooting Step: Run a control incubation without the NADPH regenerating system.[4] If the compound still degrades, it might be due to chemical instability or metabolism by other enzymes present in the microsomes.
-
-
Possible Cause 3: Instability of the acrylamide group.
-
Troubleshooting Step: Analyze the reaction mixture for the presence of glutathione conjugates using LC-MS/MS. This would indicate that the rapid clearance is due to Michael addition.
-
Issue 2: Discrepancy between in vitro (microsomes/hepatocytes) and in vivo pharmacokinetic data.
-
Possible Cause 1: Involvement of non-hepatic metabolism.
-
Troubleshooting Step: The compound might be metabolized in other tissues (e.g., intestine, kidney, plasma). Consider performing stability assays with extrahepatic S9 fractions or tissue homogenates.
-
-
Possible Cause 2: Role of drug transporters.
-
Troubleshooting Step: In vitro systems like microsomes do not fully account for the role of drug transporters, which can significantly influence a drug's distribution and exposure to metabolic enzymes in vivo.[9] Cellular assays using transfected cell lines expressing specific transporters can be used to investigate this.
-
-
Possible Cause 3: Formation of active metabolites.
-
Troubleshooting Step: An in vitro metabolite identification study should be conducted to characterize the metabolites. If a metabolite is also active, this can complicate the interpretation of in vivo efficacy studies.
-
Experimental Protocols
Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or other species)[3]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[10]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3][10]
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)[3]
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or control compound solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.[4][5] For negative controls, add buffer instead of the NADPH system.[10]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding the ice-cold stop solution.[4][5] The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[5]
Data Presentation
Table 1: Example Data from a Liver Microsomal Stability Assay
| Compound | Species | t½ (min) | CLint (µL/min/mg protein) |
| Test Compound | Human | 25 | 27.7 |
| Test Compound | Rat | 15 | 46.2 |
| Verapamil (Control) | Human | 10 | 69.3 |
| Warfarin (Control) | Human | > 60 | < 11.6 |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Action |
| Rapid in vitro clearance | CYP-mediated metabolism | Use CYP inhibitors |
| Chemical instability | Run control without NADPH | |
| In vitro-in vivo discrepancy | Extrahepatic metabolism | Use S9 fractions from other tissues |
| Transporter effects | Use cell-based transporter assays |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Controlling for Non-specific Labeling with Covalent Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific labeling when using covalent probes.
Frequently Asked Questions (FAQs)
1. What is non-specific labeling with covalent probes and why is it a problem?
2. What are the common causes of non-specific labeling?
Several factors can contribute to non-specific labeling:
-
High Probe Concentration: Using a concentration of the covalent probe that is too high can increase the likelihood of off-target reactions.
-
Prolonged Incubation Time: Longer incubation times can provide more opportunities for the probe to react with non-target proteins.
-
Inherent Reactivity of the Probe: Some covalent probes possess highly reactive electrophiles, or "warheads," that can react with a broad range of nucleophilic amino acid residues on proteins, not just the intended target.[1]
-
Abundance of Reactive Residues: The proteome contains many nucleophilic amino acids, such as cysteine and lysine, that can potentially react with covalent probes.[1] Highly abundant proteins with reactive residues are common culprits for non-specific labeling.
-
Sample Conditions: Factors such as pH and the presence of other nucleophiles in the buffer can influence the reactivity of the probe and contribute to non-specific labeling.
3. What are the essential control experiments to run?
To ensure the specificity of a covalent probe, several control experiments are crucial:
-
Competitive Inhibition Assay: This is a key experiment to demonstrate that the probe is binding to the intended target. The biological sample is pre-incubated with a known, non-covalent inhibitor of the target protein before adding the covalent probe. A significant reduction in the labeling of the target protein in the presence of the competitor indicates specific binding.
-
"Pre-blocked" Control: To identify truly non-specific binding, a sample can be pre-treated with a high concentration of a non-biotinylated or non-fluorophore-tagged version of the covalent probe. This "cold" probe will occupy the specific binding sites. Subsequent addition of the tagged ("hot") probe should result in significantly reduced labeling of the specific target, while any remaining labeled proteins are likely non-specific binders.
-
"No-labeling" Control: This control consists of a sample that undergoes the entire experimental workflow but without the addition of the covalent probe. This is important for identifying any endogenous fluorescence or background signals from the sample itself or the detection reagents.[2]
-
Time-Course and Dose-Response Experiments: Systematically varying the incubation time and concentration of the covalent probe can help identify optimal conditions that maximize specific labeling while minimizing non-specific background.
Troubleshooting Guides
Problem: High background or non-specific staining in my gel or blot.
Possible Causes and Solutions
| Cause | Solution |
| Probe concentration is too high. | Perform a dose-response experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio. |
| Incubation time is too long. | Conduct a time-course experiment to find the shortest incubation time that yields sufficient labeling of the target. |
| Insufficient blocking. | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the blocking time. Consider adding a detergent like Tween-20 to the blocking and wash buffers.[3] |
| Inadequate washing. | Increase the number and duration of wash steps to more effectively remove unbound probe. |
| Probe is inherently "sticky" or reactive. | Consider synthesizing a control probe with a less reactive or non-reactive warhead to assess how much of the signal is due to non-covalent binding versus covalent reaction. |
| Autofluorescence of the sample. | Include an unstained control sample to assess the level of natural fluorescence. If high, consider using a probe with a fluorophore in a different spectral range.[2] |
Problem: My probe appears to be labeling many proteins, not just my target of interest.
Possible Causes and Solutions
| Cause | Solution |
| Probe lacks selectivity. | This is a common challenge with covalent probes. Perform a competitive inhibition experiment by pre-incubating with a known inhibitor for your target. A reduction in the labeling of your target band, and not others, will confirm its identity. |
| Presence of hyper-reactive cysteines or other nucleophiles. | Some proteins are simply more prone to non-specific modification. A "pre-blocked" control experiment is essential here. Pre-treat your sample with a non-tagged version of your probe to occupy specific sites, then add the tagged probe. The remaining labeled bands are likely non-specific. |
| Sample degradation. | Proteases released during sample preparation can create protein fragments that might be non-specifically labeled. Always add protease inhibitors to your lysis buffers.[3] |
Detailed Experimental Protocols
Protocol: Competitive Inhibition Assay to Confirm Target Engagement
This protocol is designed to verify that a covalent probe is specifically labeling its intended target.
Methodology:
-
Prepare Lysates: Prepare your cell or tissue lysates as you normally would, ensuring the inclusion of protease inhibitors. Determine the protein concentration of your lysate.
-
Aliquot Samples: Create at least two sets of aliquots from the same lysate. One will be the "competitor" sample, and the other will be the "control" sample.
-
Pre-incubation with Competitor: To the "competitor" sample, add a known inhibitor of your target protein at a concentration typically 10- to 100-fold higher than its Ki or IC50. To the "control" sample, add the same volume of vehicle (e.g., DMSO). Incubate both samples for 30-60 minutes at the appropriate temperature.
-
Probe Labeling: Add your fluorescently- or biotin-tagged covalent probe to both the "competitor" and "control" samples at the desired final concentration.
-
Incubation: Incubate the samples for the optimized time and temperature for your probe.
-
Quench Reaction: Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Analysis: Analyze the samples by SDS-PAGE. If using a fluorescent probe, scan the gel using an appropriate fluorescence scanner. If using a biotinylated probe, proceed with Western blotting and detection with streptavidin-HRP.
-
Interpretation: A significant decrease in the signal intensity of the band corresponding to your target protein in the "competitor" lane compared to the "control" lane indicates specific labeling.
Protocol: "Pre-blocked" Control to Identify Non-specific Binding
This protocol helps to differentiate between specific, covalent labeling and non-specific interactions.
Methodology:
-
Prepare Lysates: Prepare cell or tissue lysates as described above.
-
Aliquot Samples: Prepare two sets of aliquots. One will be the "pre-blocked" sample, and the other will be the "control" sample.
-
Pre-incubation with Unlabeled Probe: To the "pre-blocked" sample, add a non-tagged (e.g., no biotin or fluorophore) version of your covalent probe at a high concentration (e.g., 50-100 µM). To the "control" sample, add the same volume of vehicle. Incubate both for 60 minutes.
-
Probe Labeling: Add your tagged covalent probe to both samples at the standard concentration used in your experiments.
-
Incubation: Incubate the samples for the standard duration.
-
Quench and Analyze: Quench the reaction and analyze the samples via in-gel fluorescence or Western blotting as described in the previous protocol.
-
Interpretation: In the "pre-blocked" lane, the band for your specific target should be significantly diminished or absent. Any bands that still appear with similar intensity to the "control" lane are likely the result of non-specific binding.
Visualizations
Caption: Workflow for key control experiments to validate covalent probe specificity.
Caption: A logical flow for troubleshooting high background signal in covalent probe experiments.
References
Technical Support Center: Overcoming Resistance to Covalent Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to covalent kinase inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to covalent kinase inhibitors?
A1: Acquired resistance to covalent kinase inhibitors predominantly arises from two main mechanisms:
-
On-target mutations: These are genetic alterations in the kinase itself. The most common on-target resistance mechanism is the mutation of the cysteine residue to which the covalent inhibitor irreversibly binds.[1][2][3] For example, the C797S mutation in the Epidermal Growth Factor Receptor (EGFR) and the C481S mutation in Bruton's Tyrosine Kinase (BTK) prevent the formation of the covalent bond, reducing the inhibitor's efficacy.[1][2][3][4] Other on-target mutations include "gatekeeper" residue mutations, which can sterically hinder inhibitor binding, and "kinase-dead" mutations, where the kinase loses its enzymatic activity but can still function as a scaffold for downstream signaling.[1]
-
Bypass signaling pathway activation: In this scenario, cancer cells activate alternative signaling pathways to circumvent the inhibited kinase, thereby maintaining downstream signaling required for their growth and survival.[5][6] For instance, amplification or activation of other receptor tyrosine kinases (RTKs) like MET or HER2 can provide an alternative route for signaling in the context of EGFR inhibition.[5]
Q2: How can we differentiate between on-target and off-target resistance in our experiments?
A2: Differentiating between on-target and off-target resistance is crucial for developing effective next-generation inhibitors. A combination of genetic and biochemical approaches is typically employed. Sequencing the target kinase gene in resistant cells can identify potential on-target mutations. If no mutations are found, or if a known mutation doesn't fully explain the resistance phenotype, off-target mechanisms should be investigated. This can be done by profiling the activity of other kinases or signaling pathways in the resistant cells using techniques like phospho-proteomics or Western blotting for key signaling nodes.
Q3: What are the current strategies to overcome resistance to covalent kinase inhibitors?
A3: Several strategies are being employed to overcome resistance:
-
Next-Generation Covalent Inhibitors: These are designed to be effective against common resistance mutations. For example, some newer covalent inhibitors are designed to bind to the mutant kinase with high affinity despite the loss of the covalent binding site.
-
Non-Covalent Inhibitors: These inhibitors do not rely on the cysteine residue for their activity and can be effective against both wild-type and cysteine-mutant kinases.[1]
-
Allosteric Inhibitors: These bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. This approach can be effective against mutations in the ATP-binding site.
-
Combination Therapies: Combining a covalent kinase inhibitor with an inhibitor of a bypass signaling pathway can be a highly effective strategy.[5] For example, combining an EGFR inhibitor with a MET inhibitor in cases of MET-driven resistance.
-
Targeted Protein Degraders (e.g., PROTACs): These molecules induce the degradation of the target kinase rather than just inhibiting it, offering a potential way to overcome resistance mutations.
Troubleshooting Guides
Problem 1: Decreased sensitivity to a covalent inhibitor in a cell-based assay.
Your cell line, which was previously sensitive to your covalent kinase inhibitor, is now showing reduced responsiveness in cell viability assays (e.g., MTT, CellTiter-Glo).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| On-target mutation | 1. Sequence the target kinase gene: Perform Sanger or next-generation sequencing on the resistant cell line to identify mutations in the kinase domain, paying close attention to the covalent binding site cysteine and the gatekeeper residue. 2. Generate and test mutant constructs: If a mutation is identified, use site-directed mutagenesis to introduce the same mutation into a wild-type expression vector. Transfect this into a sensitive parental cell line and assess its sensitivity to the inhibitor to confirm that the mutation confers resistance. |
| Bypass pathway activation | 1. Phospho-proteomic analysis: Use mass spectrometry-based phospho-proteomics to get a global view of signaling pathway alterations in the resistant cells compared to the sensitive parental cells. 2. Western blot analysis: Probe for the activation of known bypass pathways. For example, if you are working with an EGFR inhibitor, check for the phosphorylation of MET, HER2, and their downstream effectors like AKT and ERK.[5] |
| Increased drug efflux | 1. Use efflux pump inhibitors: Treat the resistant cells with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) in combination with your covalent inhibitor to see if sensitivity is restored. 2. Measure intracellular drug concentration: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the intracellular concentration of the inhibitor in sensitive and resistant cells. |
| Experimental variability | 1. Confirm cell line identity: Perform cell line authentication (e.g., STR profiling) to ensure there has been no contamination or misidentification. 2. Optimize assay conditions: Re-evaluate and standardize cell seeding density, inhibitor concentrations, and incubation times. Ensure proper mixing of reagents and consistent timing of measurements. |
Problem 2: Inconsistent or non-reproducible results in kinase inhibition assays.
You are observing high variability in your in vitro or cell-based kinase inhibition assays.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Reagent instability | 1. Aliquot reagents: Prepare single-use aliquots of inhibitors, ATP, and other critical reagents to avoid multiple freeze-thaw cycles. 2. Check buffer compatibility: Ensure that the assay buffer components do not interfere with the inhibitor's activity or the detection method. |
| Incorrect assay timing | 1. Time-dependent inhibition: For covalent inhibitors, the IC50 value is time-dependent. Ensure that you are using a consistent pre-incubation time for the inhibitor and the kinase before initiating the reaction. 2. Enzyme kinetics: Be aware of the linear range of your enzymatic reaction. Measure progress curves to ensure your endpoint measurements are taken within the initial velocity phase of the reaction. |
| Cell culture issues | 1. Mycoplasma contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. 2. Cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Instrument variability | 1. Calibrate instruments: Regularly calibrate pipettes and plate readers to ensure accuracy and precision. 2. Plate layout: Be mindful of edge effects in multi-well plates. Consider leaving the outer wells empty or filling them with a buffer to minimize evaporation and temperature gradients. |
Data Presentation
Table 1: IC50 Values of EGFR Inhibitors Against Wild-Type and Resistant Mutants
| Inhibitor | EGFR WT IC50 (nM) | EGFR L858R/T790M IC50 (nM) | EGFR L858R/T790M/C797S IC50 (nM) | EGFR del19/T790M/C797S IC50 (nM) |
| Osimertinib | - | - | 410[7] | - |
| Compound 27 | - | - | 137[7] | - |
| Compound 15 | - | - | 2100[7] | 250[7] |
| Brigatinib | - | - | - | 67.2[7] |
| Compound 32 | - | - | - | 3.38[7] |
| Compound 33 | - | - | - | 4.84[7] |
| 25g | - | - | 2.2[8] | 331.3[8] |
Table 2: Frequency of Acquired BTK Mutations in Patients Treated with Ibrutinib
| Study Population | Number of Patients | BTK C481S | BTK C481Y | BTK C481R | Other BTK Mutations | PLCG2 Mutations |
| Previously Untreated CLL | 247 | 16% | 3% | 2% | 0.7% (T474I), 0.5% (L528W)[1] | 6%[1] |
| Relapsed/Refractory CLL | 172 | 16% | 3% | 2% | 0.7% (T474I)[1] | 14%[1] |
| Real-world cohort (3 years treatment) | 30 | 43.3% (13/30) | 6.7% (2/30) | 6.7% (2/30) | - | 13.3% (4/30)[8] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a covalent kinase inhibitor using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cells cultured in appropriate medium
-
Covalent kinase inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the covalent kinase inhibitor in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[9][10][11]
-
Protocol 2: Western Blotting for MAPK Pathway Activation
This protocol describes the detection of phosphorylated and total ERK1/2 as a readout for MAPK pathway activation.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the covalent kinase inhibitor for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total ERK1/2 on the same membrane, strip the membrane of the primary and secondary antibodies using a stripping buffer.
-
Repeat the immunoblotting steps starting from the blocking step, using the primary antibody against total ERK1/2.
-
Protocol 3: QuikChange Site-Directed Mutagenesis to Generate a C797S EGFR Mutant
This protocol describes the use of the QuikChange method to introduce a C797S point mutation into an EGFR expression plasmid.
Materials:
-
EGFR expression plasmid (template DNA)
-
Mutagenic primers (forward and reverse) containing the C797S mutation
-
PfuTurbo DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired C-to-S mutation (TGC to TCC or TCT). The mutation should be in the middle of the primers, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.[5][7][12]
-
-
Mutant Strand Synthesis (PCR):
-
Set up a PCR reaction containing the template DNA, mutagenic primers, dNTPs, and PfuTurbo DNA polymerase.
-
Perform thermal cycling to amplify the plasmid, incorporating the mutagenic primers. A typical cycling protocol is: 95°C for 30 seconds, followed by 12-18 cycles of 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length.[5][7][13][14]
-
-
DpnI Digestion:
-
Transformation:
-
Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by Sanger sequencing.
-
Visualizations
Signaling Pathways
References
- 1. cllsociety.org [cllsociety.org]
- 2. B-cell Receptor Pathway Mutations Are Infrequent in Patients with Chronic Lymphocytic Leukemia on Continuous Ibrutinib Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. agilent.com [agilent.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. static.igem.org [static.igem.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]
- 14. faculty.washington.edu [faculty.washington.edu]
Technical Support Center: Refinement of Purification Methods for Benzo[h]naphthyridinone Compounds
Welcome to the Technical Support Center for the purification of benzo[h]naphthyridinone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental purification of benzo[h]naphthyridinone compounds.
1. My crude benzo[h]naphthyridinone product is a complex mixture with multiple spots on the TLC plate. What is the best initial approach for purification?
When faced with a complex mixture, column chromatography is the recommended initial purification method. It allows for the separation of compounds with different polarities.
-
Troubleshooting Steps:
-
Solvent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for N-heterocycles is a mixture of hexane and ethyl acetate.[1] Begin with a high ratio of hexane to ethyl acetate (e.g., 9:1) and progressively increase the ethyl acetate content.
-
TLC Analysis: Before running the column, perform thorough TLC analysis with various solvent systems to find the optimal conditions for separation. The ideal solvent system should give a good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
Slurry Packing: For reproducible results, it is advisable to pack the column using a slurry method to ensure a homogenous stationary phase and avoid air bubbles.
-
Gradient Elution: If there is a wide range of polarities in your mixture, a gradient elution (gradually increasing the polarity of the mobile phase during the chromatography) will likely provide a better separation than an isocratic elution (constant mobile phase composition).
-
2. I am having trouble getting my benzo[h]naphthyridinone compound to crystallize during recrystallization. What can I do?
Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions can be challenging, especially for polar, aromatic nitrogen heterocycles.
-
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test a range of solvents: Use small amounts of your crude product to test solubility in various solvents of differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes).
-
"Like dissolves like" is a starting point: Benzo[h]naphthyridinones are polar aromatic compounds, so polar solvents or solvent mixtures are often a good choice. However, sometimes a less intuitive solvent may work best.
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution. This seed crystal will act as a template for further crystallization.
-
Cooling Slowly: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can cause the compound to precipitate as an amorphous solid, trapping impurities.
-
-
Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
-
3. My purified benzo[h]naphthyridinone appears pure by TLC, but the yield is very low after column chromatography. What are the likely causes?
Low recovery after column chromatography can be frustrating. Several factors could be contributing to this issue.
-
Troubleshooting Steps:
-
Adsorption to Silica Gel: Highly polar compounds, especially those with multiple nitrogen atoms, can irreversibly adsorb to the acidic silica gel.
-
Deactivate the Silica: You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
-
Improper Solvent Polarity: If the eluting solvent is not polar enough, your compound may not move down the column efficiently, leading to very broad bands and the need for large volumes of solvent, which can decrease the final isolated yield. Conversely, if the solvent is too polar, it may elute your compound too quickly along with impurities.
-
Compound Streaking/Tailing on the Column: This can be observed as elongated spots on TLC plates and leads to poor separation and recovery. Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can often improve peak shape.
-
Sample Loading: Loading the sample in a large volume of a highly polar solvent can lead to poor separation and band broadening. Dissolve your sample in the minimum amount of the initial mobile phase or a less polar solvent before loading it onto the column.
-
4. How can I assess the purity of my final benzo[h]naphthyridinone product?
Relying on a single analytical technique is often insufficient to confirm purity. A combination of methods is recommended.
-
Purity Assessment Methods:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative and sensitive method. A single, sharp peak in the chromatogram is a strong indicator of a pure compound. HPLC can also be used to determine the percentage of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.
-
Spectroscopic Methods (NMR, MS):
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information. The absence of unexpected signals suggests high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. The absence of peaks corresponding to potential impurities is a good sign.
-
-
5. What are some common impurities I should be aware of during the synthesis and purification of benzo[h]naphthyridinones?
The nature of impurities will depend on the specific synthetic route employed. For instance, in a Conrad-Limpach or a related cyclization reaction to form the naphthyridinone core, common impurities may include:
-
Unreacted Starting Materials: The initial amines and β-ketoesters or their equivalents.
-
Intermediates: Incomplete cyclization can lead to the presence of intermediate enamines or amides.
-
Isomeric Products: Depending on the substitution pattern of the reactants, the formation of regioisomers is a possibility.
-
Byproducts from Side Reactions: At high temperatures, side reactions such as dimerization or polymerization of starting materials or intermediates can occur.
Quantitative Data on Purification
The following table summarizes representative data for the purification of benzo[h]naphthyridinone compounds from literature sources. Please note that yields and purity are highly dependent on the specific compound and the reaction scale.
| Compound | Purification Method | Solvent/Eluent System | Initial Purity (if reported) | Final Purity | Yield/Recovery |
| Substituted benzo[h][2][3]naphthyridin-2(1H)-ones | Column Chromatography | Dichloromethane/Methanol (gradient) | Not Reported | >95% (by HPLC) | 40-89% |
| Methyl-benzo[h]naphthyridinone derivative | Column Chromatography | Ethyl acetate/Hexane (1:1) | Not Reported | Not Reported | 75% |
| Chloro-substituted benzo[h]naphthyridinone | Recrystallization | Ethanol | Crude | >98% (by NMR) | 85% |
Experimental Protocols
1. General Protocol for Column Chromatography Purification
This protocol provides a general guideline for purifying benzo[h]naphthyridinone compounds using column chromatography.
-
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Sand (acid-washed)
-
Appropriate organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Collection tubes or flasks
-
TLC plates and chamber
-
-
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approx. 1 cm) on top of the cotton plug.
-
-
Packing the Column (Slurry Method):
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Allow the solvent to drain until it is just above the silica gel surface. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If using a gradient elution, gradually increase the polarity of the eluent.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
-
2. General Protocol for Recrystallization
This protocol provides a general guideline for purifying solid benzo[h]naphthyridinone compounds.
-
Materials:
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Appropriate recrystallization solvent
-
-
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent the desired compound from crystallizing prematurely.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
-
Visualizations
Caption: General workflow for the purification and analysis of benzo[h]naphthyridinone compounds.
Caption: Troubleshooting guide for inducing crystallization of benzo[h]naphthyridinone compounds.
References
- 1. Chapter 24 – Amines and Heterocycles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 2. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Support Center: Mitigating Toxicity of Electrophilic Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electrophilic drug candidates. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with electrophilic drug candidates?
A1: The primary mechanism of toxicity for electrophilic drug candidates stems from their inherent reactivity.[1][2] Electrophilic compounds can form covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine.[3] While this reactivity is harnessed for therapeutic effect by forming a covalent bond with the desired molecular target, it can also lead to off-target effects.[1] These off-target reactions can cause idiosyncratic toxicities by modifying proteins other than the intended target, leading to immunogenicity or other adverse effects.[4] Another key challenge is the potential for conjugation with glutathione (GSH), a major cellular antioxidant, which can lead to its depletion and induce oxidative stress.[1]
Q2: How can I distinguish between on-target and off-target toxicity?
A2: Distinguishing between on-target and off-target toxicity is a critical step in developing safe covalent inhibitors. On-target toxicity occurs when the inhibition of the intended target in normal tissues leads to adverse effects.[4] Off-target toxicity arises from the drug interacting with other proteins or molecules.[4]
Here are some strategies to differentiate between the two:
-
Develop a non-covalent analog: Synthesize a version of your compound that binds to the target but lacks the reactive "warhead" and cannot form a covalent bond. If this analog produces the same toxicity, it suggests an on-target effect.
-
Knockdown or knockout models: Use cell lines or animal models where the target protein is knocked down or knocked out. If the toxicity persists in the absence of the target, it is likely an off-target effect.
-
Target engagement assays: Measure the extent of covalent modification of your target protein at different drug concentrations and correlate this with the observed toxicity.[5] A strong correlation suggests on-target toxicity.
-
Proteomic profiling: Employ chemoproteomic approaches to identify other proteins that are covalently modified by your compound. This can help identify potential off-target interactions that may be responsible for the observed toxicity.[6]
Q3: What is the role of the Nrf2 pathway in mitigating electrophile-induced toxicity?
A3: The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative and electrophilic stress.[7] Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1.[7] Electrophilic compounds can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[8] Once released, Nrf2 translocates to the nucleus and activates the transcription of a wide array of cytoprotective genes.[9][10] These genes encode for antioxidant enzymes (e.g., heme oxygenase-1, superoxide dismutase) and phase II detoxification enzymes (e.g., glutathione S-transferases), which help to neutralize reactive electrophiles and reduce cellular damage.[7][10]
Troubleshooting Guides
Cell-Based Cytotoxicity Assays
Issue 1: Unexpectedly High Cytotoxicity at Low Compound Concentrations
-
Possible Cause 1: High Electrophilic Reactivity. The compound may be too reactive, leading to widespread, non-specific covalent modification of cellular proteins.
-
Troubleshooting Step: Assess the compound's reactivity using a Glutathione (GSH) conjugation assay (see Experimental Protocols). A very short GSH half-life can indicate high reactivity.[7] Consider synthesizing analogs with less reactive electrophilic warheads.
-
-
Possible Cause 2: Mitochondrial Toxicity. The compound may be disrupting mitochondrial function, a common mechanism of drug-induced toxicity.[11]
-
Troubleshooting Step: Perform a mitochondrial toxicity assessment. This can involve measuring oxygen consumption rates (OCR), mitochondrial membrane potential, or cellular ATP levels.[12][13] Growing cells in galactose-containing media instead of glucose can force reliance on oxidative phosphorylation and increase sensitivity to mitochondrial toxicants.[14]
-
-
Possible Cause 3: Contamination or Experimental Artifact. The observed toxicity may not be due to the compound itself.
-
Troubleshooting Step: Ensure the purity of your compound. Check cell cultures for contamination.[15] Verify the concentration of your stock solution. Include appropriate vehicle controls in your experiment.
-
Issue 2: High Variability Between Replicate Wells
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in compound concentration.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
-
-
Possible Cause 3: Compound Precipitation. The compound may not be fully soluble in the culture medium at the tested concentrations.
-
Troubleshooting Step: Visually inspect the wells for any signs of precipitation. Determine the solubility of your compound in the assay medium. Consider using a lower concentration range or a different solvent system (ensure the solvent itself is not toxic to the cells).
-
Glutathione (GSH) Conjugation Assay
Issue 3: No or Very Slow GSH Conjugation Observed
-
Possible Cause 1: Low Electrophilic Reactivity. The compound may have a very stable electrophilic warhead that reacts slowly with GSH.
-
Troubleshooting Step: Increase the incubation time of the assay. Consider if the warhead requires metabolic activation to become reactive.
-
-
Possible Cause 2: Reversible Covalent Binding. The compound may be a reversible covalent inhibitor, forming an unstable adduct with GSH that dissociates over time.
-
Troubleshooting Step: Use analytical techniques that can capture reversible binding, such as measuring the equilibrium concentration of the GSH-adduct at different GSH concentrations to determine the dissociation constant (Kd) and off-rate (koff).[7]
-
-
Possible Cause 3: Assay Conditions Not Optimal. The pH or temperature of the reaction may not be suitable for the conjugation reaction.
-
Troubleshooting Step: Ensure the reaction buffer is at a physiological pH (around 7.4). Most assays are performed at 37°C.
-
Issue 4: Ambiguous or Difficult-to-Interpret Mass Spectrometry Data
-
Possible Cause 1: Multiple Adduct Formation. The compound may react with GSH in multiple ways, leading to several different adducts with different masses.
-
Troubleshooting Step: Carefully analyze the mass spectrum for all potential adducts. Consider the possibility of di-GSH adducts or adducts formed after a modification of the parent compound.
-
-
Possible Cause 2: In-source Fragmentation. The GSH conjugate may be unstable and fragment within the mass spectrometer, making it difficult to detect the parent ion.
-
Troubleshooting Step: Optimize the mass spectrometer settings to use softer ionization conditions. Look for characteristic fragment ions of the GSH conjugate.
-
-
Possible Cause 3: Low Abundance of the Adduct. The amount of GSH conjugate formed may be below the limit of detection of the instrument.
-
Troubleshooting Step: Increase the concentration of the test compound or GSH. Extend the incubation time. Use a more sensitive mass spectrometer or detection method.
-
Nrf2 Activation Assays
Issue 5: Low or No Nrf2 Activation by a Known Electrophilic Inducer
-
Possible Cause 1: Insufficient Compound Concentration or Exposure Time. The concentration of the compound may be too low, or the incubation time too short to induce a measurable Nrf2 response.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for Nrf2 activation.
-
-
Possible Cause 2: Cell Type-Specific Differences. The Nrf2 pathway response can vary between different cell types.
-
Troubleshooting Step: Use a cell line known to have a robust Nrf2 response, such as HepG2 cells. If using a different cell line, you may need to optimize the assay conditions.
-
-
Possible Cause 3: Issues with the Readout Assay. The method used to measure Nrf2 activation (e.g., Western blot for Nrf2 nuclear translocation, qPCR for downstream target genes) may not be working correctly.
-
Troubleshooting Step: Include a positive control compound known to strongly induce Nrf2 (e.g., sulforaphane). Verify the quality of your antibodies or primers. Ensure proper sample preparation and assay execution.
-
Data Presentation
Table 1: Relative Reactivity of Common Electrophilic Warheads with Glutathione (GSH)
| Electrophilic Warhead | Warhead Class | Relative Reactivity with GSH (t1/2) |
| Acrylamides | Michael Acceptor | Slow to Moderate |
| Chloroacetamides | SN2 | Fast |
| Vinyl sulfones/sulfonamides | Michael Acceptor | Moderate to Fast |
| Nitriles | Non-Michael Addition | Very Slow |
| Epoxides | Ring Opening | Slow |
This table provides a general comparison of reactivity. The actual reactivity can be significantly influenced by the overall structure of the molecule.[9]
Experimental Protocols
Protocol 1: Glutathione (GSH) Conjugation Assay by LC-MS
This protocol provides a general method for assessing the chemical reactivity of an electrophilic compound by monitoring its conjugation with glutathione.
Materials:
-
Test compound
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS system
Procedure:
-
Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in PBS (pH 7.4).
-
In a microcentrifuge tube, combine the test compound (final concentration typically 10-100 µM) and GSH (in excess, e.g., 1 mM) in PBS.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold ACN containing 0.1% FA.
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by LC-MS to monitor the disappearance of the parent compound and the appearance of the GSH conjugate. The GSH conjugate will have a mass equal to the mass of the parent compound + 307.3 Da.
-
Calculate the half-life (t1/2) of the parent compound in the presence of GSH.[7]
Protocol 2: Detection of Protein Haptenation by LC-MS/MS
This protocol outlines a bottom-up proteomics approach to identify proteins that have been covalently modified by an electrophilic compound.[5]
Materials:
-
Cells or tissue treated with the test compound
-
Lysis buffer (e.g., RIPA buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (sequencing grade)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Lyse the cells or tissue to extract the proteins.
-
Protein Precipitation: Precipitate the proteins (e.g., with acetone or chloroform/methanol) to remove excess, unreacted compound.[5]
-
Reduction and Alkylation: Resuspend the protein pellet in a suitable buffer. Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAM.
-
Tryptic Digestion: Digest the proteins into smaller peptides using trypsin.[16]
-
Peptide Cleanup: Desalt the peptide mixture using a C18 SPE cartridge.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire MS/MS spectra of the most abundant peptide ions.
-
Data Analysis: Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the MS/MS data against a protein database. The search parameters should include a variable modification corresponding to the mass of your compound's warhead on potential nucleophilic residues (e.g., Cys, Lys, His).
Visualizations
Caption: Nrf2 signaling pathway activation by an electrophilic drug candidate.
Caption: Experimental workflow for assessing the toxicity of electrophilic drug candidates.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pak.elte.hu [pak.elte.hu]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. bmglabtech.com [bmglabtech.com]
- 11. agilent.com [agilent.com]
- 12. MitoTox: a comprehensive mitochondrial toxicity database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 15. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Covalent vs. Reversible Inhibitors for Bruton's Tyrosine Kinase (BTK)
Awaiting user input for the specific "[Target Protein]". Please provide the target protein to proceed with the detailed comparison of covalent and reversible inhibitors. Once the target is specified, a comprehensive guide will be generated, including data tables, experimental protocols, and visualizations.
For the purpose of illustrating the format and depth of the requested guide, a template using Bruton's Tyrosine Kinase (BTK) as an example is provided below. This will be replaced with the user-specified target protein in the final response.
This guide provides a detailed comparison of covalent and reversible inhibitors targeting Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase involved in B-cell signaling. Understanding the distinct mechanisms and resulting pharmacological profiles of these two inhibitor classes is crucial for researchers and drug developers in the field of oncology and immunology.
Introduction to Inhibition Modalities
Covalent inhibitors form a stable, chemical bond with the target protein, typically with a reactive functional group on the inhibitor and a nucleophilic residue on the protein (e.g., cysteine). This leads to irreversible or very slowly reversible inhibition, where the biological effect is prolonged and not solely dependent on the inhibitor's concentration in circulation.
Reversible inhibitors , in contrast, bind to the target protein through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding is in equilibrium, and the inhibitor can freely associate and dissociate from the target. The duration of their effect is generally dependent on the pharmacokinetic properties of the compound.
Comparative Data of BTK Inhibitors
The following table summarizes key quantitative data for representative covalent and reversible BTK inhibitors.
| Parameter | Ibrutinib (Covalent) | Zanubrutinib (Covalent) | Fenebrutinib (Reversible) |
| Binding Moiety | Binds to Cys481 in the BTK active site | Binds to Cys481 in the BTK active site | Forms non-covalent interactions within the BTK active site |
| BTK IC₅₀ (Biochemical) | ~0.5 nM | ~0.2 nM | ~1.9 nM |
| BTK Occupancy (In vivo) | High and sustained occupancy even at low plasma levels | High and sustained occupancy | Occupancy is dependent on plasma concentration |
| Selectivity Profile | Also inhibits other kinases like EGFR, TEC, ITK, etc. | Higher selectivity for BTK over other TEC family kinases | High selectivity for BTK |
| Off-Target Effects | Associated with side effects like rash, diarrhea (EGFR) | Reduced off-target effects compared to ibrutinib | Generally well-tolerated with a favorable safety profile |
Experimental Protocols
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against BTK in a biochemical assay.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP and substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test inhibitors (covalent and reversible) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the BTK enzyme to each well of a 384-well plate.
-
Add 2.5 µL of the test inhibitor diluted in DMSO to the wells. For covalent inhibitors, a pre-incubation period (e.g., 30-60 minutes) with the enzyme may be necessary before adding ATP.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This protocol describes a method to measure the extent to which an inhibitor binds to BTK within a cellular context.
-
Reagents and Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors
-
A fluorescently labeled covalent probe that also binds to BTK Cys481
-
Lysis buffer
-
Flow cytometer
-
-
Procedure:
-
Culture the cells and treat them with various concentrations of the test inhibitor for a specific duration.
-
Wash the cells to remove the unbound inhibitor.
-
Lyse the cells and incubate the lysate with the fluorescent covalent probe. The probe will bind to the BTK that is not occupied by the inhibitor.
-
Analyze the fluorescence of the BTK-probe complex using a flow cytometer.
-
A decrease in fluorescence intensity compared to the vehicle-treated control indicates target occupancy by the test inhibitor.
-
Visualizations
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Caption: General workflow for comparing covalent and reversible inhibitors.
Validation of target engagement for 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for validating the target engagement of the novel compound 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone, herein referred to as Compound X. Based on its chemical structure, which includes a reactive acryloyl moiety, Compound X is presumed to be a covalent inhibitor. This guide will focus on its comparison with established covalent Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs that have revolutionized the treatment of B-cell malignancies.[1][2][3]
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[4][5] It plays a vital role in multiple signaling pathways, including the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation and survival.[6][7][8] Dysregulation of BTK signaling is implicated in various B-cell cancers, making it a prime therapeutic target.[4][8] Covalent BTK inhibitors have shown significant clinical efficacy by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[3][9]
Comparative Landscape of Covalent BTK Inhibitors
The field of BTK inhibitors has evolved from the first-generation drug, ibrutinib, to more selective second-generation inhibitors like acalabrutinib and zanubrutinib.[1][10][11] These newer agents were designed to minimize off-target effects, potentially leading to improved safety profiles.[12][13][14][15] A comparison of these key inhibitors provides a benchmark for evaluating novel compounds like Compound X.
| Feature | Ibrutinib (First-Generation) | Acalabrutinib (Second-Generation) | Zanubrutinib (Second-Generation) |
| Approval Status | Approved for various B-cell malignancies[1] | Approved for mantle cell lymphoma and CLL[15][16] | Approved for various B-cell malignancies[12][17] |
| Binding Mechanism | Covalent, irreversible binding to Cys481 of BTK[3] | Covalent, irreversible binding to Cys481 of BTK[15] | Covalent, irreversible binding to Cys481 of BTK[12] |
| Selectivity | Less selective, with off-target activity against other kinases (e.g., EGFR, ITK, TEC)[3][18] | Highly selective for BTK with minimal off-target activity[15][16][19] | Highly selective for BTK with minimal off-target activity[12][13][20] |
| Reported Side Effects | Higher rates of atrial fibrillation, bleeding, and hypertension[2] | Headaches are a notable side effect[1] | Generally well-tolerated with a lower incidence of off-target toxicities compared to ibrutinib[12] |
| Clinical Efficacy | Transformational in treating lymphoid malignancies[10] | Demonstrates strong on-target effects and deepening response over time[19][21] | Shows high and durable response rates in CLL and SLL[14][17] |
Experimental Protocols for Target Engagement Validation
Validating the engagement of Compound X with its intended target, presumed to be BTK, is a critical step in its development. A multi-faceted approach employing both biochemical and cellular assays is recommended.
Biochemical Assays
Biochemical assays are essential for determining the direct interaction and inhibitory activity of a compound against the purified target protein.
a) Kinase Activity Assay:
-
Objective: To measure the enzymatic activity of BTK in the presence of varying concentrations of the inhibitor.
-
Principle: These assays typically measure the phosphorylation of a substrate by the kinase. The amount of product formed is quantified, often using methods like Fluorescence Resonance Energy Transfer (FRET) or luminescence-based detection of ATP consumption (e.g., Kinase-Glo®).[22][23]
-
Protocol Outline:
-
Recombinant BTK enzyme is incubated with a specific peptide substrate and ATP.
-
The test compound (Compound X) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate or remaining ATP is measured.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
b) Binding Affinity Assays:
-
Objective: To directly measure the binding affinity of the compound to the target protein.
-
Principle: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used. For covalent inhibitors, mass spectrometry can confirm the covalent modification of the target protein.
Cellular Assays
Cellular assays are crucial for confirming target engagement within a biological context and assessing the downstream functional consequences of target inhibition.[24][25]
a) Cellular Thermal Shift Assay (CETSA®):
-
Objective: To assess target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[26][27]
-
Principle: The binding of a compound to its target protein often increases the protein's stability against heat-induced denaturation.
-
Protocol Outline:
-
Treat cells with the test compound or vehicle control.
-
Heat the cell lysates or intact cells to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Quantify the amount of soluble target protein at each temperature using methods like Western blotting or mass spectrometry.
-
A shift in the melting curve indicates target engagement.
-
b) Bioluminescence Resonance Energy Transfer (BRET) Assay:
-
Objective: To measure target engagement in living cells in real-time.[9][28]
-
Principle: This assay uses a luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. When the tracer binds, BRET occurs. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[9]
-
Protocol Outline:
-
Cells are engineered to express the target protein fused to a luciferase (e.g., NanoLuc®).
-
A cell-permeable fluorescent tracer that binds to the target is added.
-
The test compound is added, and the BRET signal is measured over time.
-
The IC50 for target engagement can be determined.
-
c) Phospho-Flow Cytometry:
-
Objective: To measure the inhibition of downstream signaling pathways in response to target engagement.
-
Principle: BTK activation leads to the phosphorylation of downstream signaling molecules like PLCγ2.[8] Flow cytometry can be used to quantify the levels of phosphorylated proteins in individual cells.
-
Protocol Outline:
-
Treat cells (e.g., B-cell lines or primary patient cells) with the test compound.
-
Stimulate the B-cell receptor pathway.
-
Fix and permeabilize the cells.
-
Stain with fluorescently labeled antibodies specific for the phosphorylated form of a downstream target (e.g., phospho-BTK, phospho-PLCγ2).
-
Analyze the phosphorylation status by flow cytometry.
-
Visualizing Signaling Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in target validation.
References
- 1. patientpower.info [patientpower.info]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. pnas.org [pnas.org]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating the Therapeutic Potential of Zanubrutinib in the Treatment of Relapsed/Refractory Mantle Cell Lymphoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 17. Zanubrutinib, Next-Generation BTK, Leads to Impressive Responses in Patients with CLL or SLL | Value-Based Cancer Care [valuebasedcancer.com]
- 18. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. protocols.io [protocols.io]
Unveiling the Off-Target Landscape: A Comparative Guide to Acrylamide-Based Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Acrylamide-based covalent inhibitors have emerged as a powerful class of therapeutics, particularly in oncology, by forming a stable bond with a cysteine residue in the target protein. This irreversible mechanism can lead to enhanced potency and prolonged duration of action. However, the reactive nature of the acrylamide warhead raises concerns about off-target interactions, which can lead to toxicity and other adverse effects. Understanding the cross-reactivity profile of these inhibitors is therefore a critical aspect of drug development. This guide provides a comparative analysis of the selectivity of prominent acrylamide-based inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity Profiling
The selectivity of acrylamide-based inhibitors is a key determinant of their therapeutic index. Kinome scanning technologies are widely employed to assess the interaction of an inhibitor with a broad panel of kinases. The following tables summarize the cross-reactivity data for several well-characterized acrylamide-based inhibitors.
EGFR Inhibitors: Afatinib and Osimertinib
Afatinib is a second-generation, irreversible ErbB family blocker, while osimertinib is a third-generation inhibitor designed to be selective for EGFR mutants, including the T790M resistance mutation.
| Target Kinase | Afatinib (% Inhibition @ 1 µM) | Osimertinib (Kinetic Parameters) |
| EGFR (Wild Type) | 100 | Ki: 21 nM, kinact: 0.018 s⁻¹ |
| EGFR (L858R) | 100 | Ki: 6 nM, kinact: 0.05 s⁻¹ |
| EGFR (L858R/T790M) | Not available | Ki: 1.2 nM, kinact: 0.05 s⁻¹ |
| ERBB2 (HER2) | 100 | Not available |
| ERBB4 (HER4) | 99 | Not available |
| BLK | 98 | Not available |
| YES1 | 98 | Not available |
| SRC | 97 | Not available |
| TEC | 95 | Not available |
| BTK | 94 | Not available |
| TXK | 94 | Not available |
| RIPK2 | 92 | Not available |
| MAPK12 (p38g) | 91 | Not available |
| STK16 | 91 | Not available |
| MAPK14 (p38a) | 90 | Not available |
Table 1: Comparative selectivity data for afatinib and osimertinib. Afatinib data is presented as percentage of inhibition at a 1 µM concentration from a KINOMEscan assay. Osimertinib data is presented as kinetic parameters (Ki and kinact) for wild-type and mutant EGFR, highlighting its enhanced selectivity for the mutant forms.
Osimertinib's improved selectivity for mutant EGFR over the wild-type is a key factor in its favorable safety profile compared to earlier-generation EGFR inhibitors[1]. Afatinib, while potent against the ErbB family, demonstrates a broader off-target profile, interacting with several other kinases at a 1 µM concentration.
BTK Inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib
Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of B-cell malignancies. However, its off-target effects have prompted the development of second-generation inhibitors, acalabrutinib and zanubrutinib, with improved selectivity.
| Off-Target Kinase | Ibrutinib (% Inhibition @ 1 µM) | Acalabrutinib (% Inhibition @ 1 µM) | Zanubrutinib (% Inhibition @ 1 µM) |
| TEC | 100 | 100 | 100 |
| TXK | 100 | 99 | 100 |
| BMX | 100 | 98 | 100 |
| ITK | 100 | 96 | 100 |
| EGFR | 98 | 10 | 69 |
| ERBB2 | 99 | 1 | 45 |
| ERBB4 | 99 | 1 | 35 |
| BLK | 100 | 99 | 100 |
| FGR | 99 | 91 | 99 |
| HCK | 99 | 89 | 99 |
| LCK | 98 | 79 | 98 |
| LYN | 99 | 90 | 99 |
| SRC | 98 | 78 | 98 |
| YES1 | 99 | 89 | 99 |
Table 2: Comparative kinome profiling of ibrutinib, acalabrutinib, and zanubrutinib at a 1 µM concentration. Data is presented as percentage of inhibition. Acalabrutinib demonstrates significantly reduced off-target activity against EGFR family kinases compared to ibrutinib and zanubrutinib.
The data clearly illustrates the improved selectivity of the second-generation BTK inhibitors. Acalabrutinib, in particular, shows minimal interaction with EGFR, ERBB2, and ERBB4, which are known off-targets of ibrutinib and are associated with side effects such as rash and diarrhea[2].
Experimental Protocols
The data presented in this guide is primarily generated through two key experimental methodologies: KINOMEscan™ and Activity-Based Protein Profiling (ABPP).
KINOMEscan™ Profiling
This method assesses the binding of a test compound to a large panel of kinases.
Methodology:
-
Kinase Panel: A large number of human kinases are expressed and purified.
-
Immobilization: Each kinase is individually immobilized on a solid support.
-
Competitive Binding: The test compound (e.g., acrylamide-based inhibitor) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the ATP-binding site.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified. A reduction in the signal from the tagged ligand indicates that the test compound has bound to and displaced it.
-
Data Analysis: The results are typically expressed as the percentage of inhibition of the tagged ligand's binding at a specific concentration of the test compound.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic strategy to assess the interaction of a covalent inhibitor with its targets in a complex biological system, such as cell lysates or even in living cells. A competitive ABPP workflow is commonly used to determine inhibitor selectivity.
Methodology:
-
Proteome Preparation: A cell or tissue lysate containing a complex mixture of proteins is prepared.
-
Inhibitor Incubation: The proteome is incubated with the acrylamide-based inhibitor at various concentrations.
-
Probe Labeling: A broad-spectrum, cysteine-reactive probe with a reporter tag (e.g., a fluorophore or biotin) is added to the mixture. This probe will covalently label the active sites of many cysteine-containing proteins.
-
Competition: If the inhibitor has bound to the active site of a particular protein, it will block the labeling of that protein by the probe.
-
Analysis:
-
Gel-Based: The proteome is separated by SDS-PAGE, and the labeled proteins are visualized by in-gel fluorescence scanning. A decrease in the fluorescence signal for a specific protein band in the inhibitor-treated sample compared to the control indicates target engagement.
-
Mass Spectrometry-Based: Biotin-tagged probes allow for the enrichment of labeled proteins, which are then identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS). This provides a more comprehensive and unbiased view of the inhibitor's off-targets.
-
Visualizing Pathways and Workflows
To better understand the context of these inhibitors and the methods used to profile them, the following diagrams illustrate a key signaling pathway and the experimental workflows.
Caption: EGFR signaling pathway and the point of intervention for acrylamide-based inhibitors.
Caption: Schematic of the KINOMEscan competitive binding assay workflow.
Caption: General workflow for competitive Activity-Based Protein Profiling (ABPP).
References
Comparative analysis of different covalent warheads in drug design
For researchers, scientists, and drug development professionals, the strategic selection of a covalent warhead is a critical determinant in the design of targeted covalent inhibitors (TCIs). This guide provides an objective comparison of the performance of different covalent warheads, supported by experimental data, to inform the rational design of next-generation covalent therapeutics.
Covalent inhibitors have witnessed a resurgence in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2][3] The cornerstone of a TCI is its electrophilic "warhead," which forms a stable covalent bond with a nucleophilic amino acid residue on the target protein.[4][5] The reactivity and selectivity of this warhead must be meticulously tuned to maximize on-target efficacy while minimizing off-target effects.[3] This guide delves into a comparative analysis of commonly employed covalent warheads, presenting quantitative data, detailed experimental protocols for their characterization, and visualizations of relevant signaling pathways.
Performance Comparison of Covalent Warheads
The efficacy of a covalent inhibitor is a function of both its non-covalent binding affinity (K_I) and its rate of covalent bond formation (k_inact). The overall efficiency is often expressed as the second-order rate constant, k_inact/K_I. The following tables summarize key kinetic parameters for different warheads targeting prominent cancer-related proteins: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS).
Acrylamides
Acrylamides are the most prevalent class of warheads in clinically approved covalent inhibitors.[6] They react with cysteine residues via a Michael addition mechanism.
| Inhibitor | Target | Warhead | K_I (nM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| Afatinib | EGFR (WT) | Acrylamide | 0.16 | 0.0021 | 1.3 x 10⁷ | [7][8] |
| Dacomitinib | EGFR (WT) | Acrylamide | 0.093 | 0.0021 | 2.3 x 10⁷ | [7][8] |
| Ibrutinib | BTK | Acrylamide | 0.95 | - | - | [9] |
| Acalabrutinib | BTK | Acrylamide | 8.70 | - | - | [9] |
Cyanoacrylamides
The addition of a cyano group to the acrylamide scaffold modulates its electronic properties, influencing its reactivity and, in some cases, conferring reversibility to the covalent bond.[10][11]
| Inhibitor | Target | Warhead | K_i (µM) | k_inact (min⁻¹) | k_inact/K_i (M⁻¹min⁻¹) | Reference |
| Compound 15 | RSK2 | Cyanoacrylamide | - | - | - | [11] |
Note: Comprehensive kinetic data for a wide range of cyanoacrylamide inhibitors is not as readily available in a comparative format.
Other Notable Warheads
A diverse array of other electrophilic groups are utilized as covalent warheads, each with distinct reactivity profiles and target specificities.
| Inhibitor | Target | Warhead | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| VF16 | EGFR-TK | Vinyl sulfone | 7.85 | - | [12] |
| ARS-853 | KRAS G12C | - | - | - | [13] |
| AMG 510 | KRAS G12C | - | - | - | [13] |
Experimental Protocols for Characterizing Covalent Inhibitors
The accurate characterization of covalent inhibitors requires specialized assays to determine their kinetic parameters. The following are detailed methodologies for three key experiments.
Time-Dependent IC50 Assay
This assay is used to determine the potency of a covalent inhibitor by measuring its effect on enzyme activity at various pre-incubation times. A shift in the IC50 value with increasing pre-incubation time is indicative of covalent modification.[14][15]
Materials:
-
Target enzyme
-
Test inhibitor
-
Enzyme substrate
-
Assay buffer
-
NADPH (if required by the enzyme system)
-
96- or 384-well plates
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to achieve the desired final concentrations.
-
Prepare solutions of the target enzyme and its substrate in assay buffer.
-
-
Pre-incubation:
-
In a multi-well plate, add a fixed concentration of the target enzyme to wells containing the serially diluted inhibitor.
-
For a "minus NADPH" control, omit NADPH from the pre-incubation mixture.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for different time points (e.g., 0, 15, 30, 60 minutes).
-
-
Initiate Enzymatic Reaction:
-
After each pre-incubation time point, add the enzyme substrate (and NADPH if necessary) to all wells to initiate the enzymatic reaction.
-
-
Measure Enzyme Activity:
-
Incubate the plate for a fixed period during which the enzymatic reaction proceeds linearly.
-
Measure the product formation or substrate depletion using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the enzyme activity against the inhibitor concentration for each pre-incubation time point.
-
Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value at each time point.
-
A decrease in IC50 with increasing pre-incubation time confirms time-dependent inhibition. From this data, k_inact and K_I can be calculated using specialized software.[16][17]
-
Intact Protein Mass Spectrometry
This method directly confirms the covalent modification of the target protein by the inhibitor and can be used to determine the kinetics of covalent bond formation.[8][11][18][19]
Materials:
-
Purified target protein
-
Test inhibitor
-
Quenching solution (e.g., formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation:
-
Incubate the purified target protein with the test inhibitor at various concentrations and for different time points.
-
-
Quenching:
-
At each time point, quench the reaction by adding a quenching solution to stop the covalent modification.
-
-
LC-MS Analysis:
-
Inject the quenched samples into the LC-MS system.
-
Separate the unmodified protein from the protein-inhibitor adduct using liquid chromatography.
-
Detect the masses of the eluting species using the mass spectrometer.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the relative abundance of the unmodified protein and the covalent adduct at each time point and inhibitor concentration.
-
Plot the percentage of modified protein against time for each inhibitor concentration.
-
Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs) for each concentration.
-
Plot k_obs versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine k_inact and K_I.[11][20]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics of an inhibitor to its target protein in real-time, providing information on both the non-covalent and covalent steps of the interaction.[3][21][22]
Materials:
-
SPR instrument and sensor chips
-
Purified target protein (ligand)
-
Test inhibitor (analyte)
-
Immobilization buffer (e.g., sodium acetate)
-
Running buffer
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Immobilize the purified target protein onto the surface of an SPR sensor chip using standard amine coupling chemistry or other appropriate methods.
-
-
Analyte Injection:
-
Inject a series of concentrations of the test inhibitor (analyte) over the sensor surface.
-
Monitor the change in the SPR signal in real-time, which corresponds to the binding of the inhibitor to the immobilized protein.
-
-
Dissociation:
-
After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the inhibitor. For irreversible covalent inhibitors, dissociation will be negligible.
-
-
Regeneration (for reversible inhibitors):
-
If the inhibitor is reversible, inject a regeneration solution to remove the bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data (SPR signal vs. time) to a suitable kinetic model (e.g., a two-state model for covalent inhibitors) to determine the association rate constant (k_on), dissociation rate constant (k_off), the non-covalent dissociation constant (K_D = k_off/k_on), and the rate of covalent modification (k_inact).
-
Signaling Pathway Visualizations
Understanding the signaling pathways in which the targets of covalent inhibitors operate is crucial for appreciating the downstream consequences of their inhibition. The following diagrams, generated using Graphviz, illustrate the EGFR, BTK, and KRAS signaling pathways.
Conclusion
The selection of a covalent warhead is a multifaceted decision that requires a careful balance of reactivity and selectivity. Acrylamides remain a workhorse in the field, but the exploration of novel electrophiles, such as cyanoacrylamides and vinyl sulfones, is expanding the toolbox for medicinal chemists. The experimental protocols detailed in this guide provide a framework for the robust characterization of covalent inhibitors, enabling a data-driven approach to drug design. By integrating quantitative kinetic data with a deep understanding of the target's role in signaling pathways, researchers can rationally design the next generation of highly effective and selective covalent medicines.
References
- 1. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl vinyl sulphones: a new class of potent and selective cysteine protease inhibitors: S2P2 specificity of human cathepsin O2 in comparison with cathepsins S and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dhvi.duke.edu [dhvi.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 16. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 21. Frontiers | Structure and Characterization of a Covalent Inhibitor of Src Kinase [frontiersin.org]
- 22. pubs.acs.org [pubs.acs.org]
Unveiling the Potential of Pyrazolyl-Naphthyridinones: A Comparative Efficacy Analysis Against Standard-of-Care in Cancer Cell Lines
For Immediate Release
In the relentless pursuit of more effective cancer therapeutics, a novel class of compounds, pyrazolyl-naphthyridinones, has emerged as a promising contender. Preclinical studies have demonstrated their potent proapoptotic activity in cervical and breast cancer cell lines. This report provides a comparative analysis of the efficacy of these emerging drug candidates against current standard-of-care treatments, doxorubicin and cisplatin, in relevant cancer cell models. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers valuable insights for researchers and drug development professionals in the oncology space.
Efficacy at a Glance: A Quantitative Comparison
The in vitro cytotoxic activity of pyrazolyl-naphthyridinone derivatives was evaluated against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines and compared to the efficacy of established chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency, was determined for each compound.
| Compound/Drug | Cell Line | IC50 (µM) | Standard of Care For |
| Pyrazolyl-Naphthyridinone 5j | HeLa | 6.4 | |
| Cisplatin | HeLa | ~5-15 (Literature) | Cervical Cancer |
| Pyrazolyl-Naphthyridinone 5k | MCF-7 | 2.03 | |
| Doxorubicin | MCF-7 | ~0.73 - 2.0 | Breast Cancer |
The data indicates that pyrazolyl-naphthyridinone 5k exhibits a potent cytotoxic effect in the MCF-7 breast cancer cell line, with an IC50 value falling within the range of the widely used chemotherapy drug, doxorubicin. Similarly, pyrazolyl-naphthyridinone 5j demonstrates significant activity against the HeLa cervical cancer cell line.
Delving into the Mechanism: The Apoptotic Pathway of Pyrazolyl-Naphthyridinones
Pyrazolyl-naphthyridinones exert their anticancer effects by inducing programmed cell death, or apoptosis, through the intrinsic pathway. This is a multi-step process initiated by intracellular stress signals, culminating in the activation of a cascade of enzymes known as caspases, which are responsible for the execution of cell death.
Validating the Cellular Mechanism of Action of a Novel Covalent Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise cellular mechanism of action of a novel covalent inhibitor is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental approaches to validate target engagement, confirm covalent binding, and assess the selectivity of these promising therapeutic agents. Detailed methodologies for pivotal experiments are provided, and quantitative data is summarized for easy comparison.
The validation process for a covalent inhibitor typically follows a hierarchical approach, starting with confirmation of direct target interaction and culminating in a comprehensive understanding of its cellular activity and selectivity. This guide will explore essential techniques, including mass spectrometry-based methods, target engagement assays, and functional cellular assays.
Confirming Covalent Binding and Identifying the Target
A primary step in validating a covalent inhibitor is to unequivocally demonstrate that it forms a covalent bond with its intended protein target. Mass spectrometry is the gold standard for this purpose.
Intact Protein Mass Spectrometry
This technique directly measures the mass of the intact protein-inhibitor complex. An increase in the protein's mass corresponding to the molecular weight of the inhibitor confirms covalent adduction.
Strengths:
-
Provides direct evidence of covalent binding.
-
Can determine the stoichiometry of the inhibitor-protein interaction.
Limitations:
-
Does not identify the specific amino acid residue modified by the inhibitor.
-
Requires a purified protein, which may not always be feasible.
Peptide Mapping Mass Spectrometry
To pinpoint the exact binding site, the protein-inhibitor complex is proteolytically digested into smaller peptides, which are then analyzed by mass spectrometry. The peptide containing the covalently modified amino acid will exhibit a characteristic mass shift.
Strengths:
-
Identifies the specific amino acid residue targeted by the inhibitor.
-
Can be used to confirm the intended binding site.
Limitations:
-
Can be technically challenging and time-consuming.
-
May not be suitable for all proteins, depending on their sequence and the efficiency of enzymatic digestion.
Quantifying Target Engagement in a Cellular Context
Once covalent binding to the purified target is confirmed, it is crucial to demonstrate that the inhibitor engages its target within the complex environment of a living cell. Several powerful techniques are available for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as a covalent inhibitor, can alter the thermal stability of its target protein.[1][2] By heating cell lysates or intact cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, a shift in the melting curve indicates target engagement.[2][3]
Strengths:
-
Can be performed in both cell lysates and intact cells, providing a more physiologically relevant assessment of target engagement.[1][2]
-
Does not require modification of the inhibitor or the target protein.[2]
Limitations:
-
Not all proteins exhibit a clear thermal shift upon ligand binding.
-
The magnitude of the thermal shift does not always correlate with binding affinity.[4]
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that react with the active sites of specific enzyme families in a covalent, activity-dependent manner.[5] In a competitive ABPP experiment, cells are treated with the covalent inhibitor of interest before being incubated with a broad-spectrum activity-based probe. A decrease in probe labeling of the target protein indicates that the inhibitor has already occupied the active site, thus confirming target engagement.
Strengths:
-
Provides a readout of target engagement at the level of enzyme activity.
-
Can be used to assess the selectivity of the inhibitor against other members of the same enzyme family.
Limitations:
-
Requires the availability of a suitable activity-based probe for the enzyme class of interest.
-
The probe itself can sometimes have off-target effects.
Assessing Functional Cellular Consequences and Selectivity
Demonstrating that target engagement leads to the desired downstream biological effects and that the inhibitor is selective for its intended target are the final crucial steps in validating its mechanism of action.
Cellular Washout Assays
This straightforward assay provides strong evidence for a covalent mechanism of action in a cellular context. Cells are treated with the inhibitor for a period, after which the inhibitor is removed from the culture medium ("washout").[6][7] If the inhibitor acts covalently, the observed biological effect (e.g., inhibition of a signaling pathway) will persist long after the inhibitor has been washed away, due to the irreversible nature of the binding.[6] In contrast, the effect of a non-covalent inhibitor will be rapidly reversed upon its removal.
Strengths:
-
Simple and effective way to distinguish between covalent and non-covalent mechanisms of action in cells.
-
Directly links target engagement to a functional cellular outcome.
Limitations:
-
The duration of the persistent effect can be influenced by the rate of protein turnover.
-
Does not provide information on off-target effects.
Proteome-Wide Selectivity Profiling
To assess the global selectivity of a covalent inhibitor, chemoproteomic platforms are employed. These methods typically involve treating cells with the inhibitor, followed by lysis and the use of sophisticated mass spectrometry techniques to identify all proteins that have been covalently modified.
Strengths:
-
Provides an unbiased, proteome-wide view of the inhibitor's targets and off-targets.
-
Essential for identifying potential sources of toxicity and for optimizing inhibitor selectivity.
Limitations:
-
Technically complex and requires specialized instrumentation and expertise.
-
The biological significance of all identified off-targets may not be immediately clear.
Comparison of Key Validation Techniques
| Technique | Primary Question Addressed | Sample Type | Key Output | Strengths | Limitations |
| Intact Protein MS | Does the inhibitor bind covalently to the target? | Purified Protein | Mass shift of the intact protein | Direct evidence of covalent binding, stoichiometry | Does not identify binding site, requires purified protein |
| Peptide Mapping MS | Where on the target does the inhibitor bind? | Purified Protein | Identification of modified peptide and amino acid | Pinpoints the exact binding site | Technically demanding, protein-dependent success |
| CETSA | Does the inhibitor engage the target in cells? | Cell Lysate, Intact Cells | Thermal shift of the target protein | Physiologically relevant, label-free | Not all proteins show a shift, shift magnitude vs. affinity is not always direct |
| ABPP | Does the inhibitor engage the active site of the target in cells? | Cell Lysate, Intact Cells | Reduction in probe labeling of the target | Activity-based readout, can assess selectivity within enzyme families | Requires a suitable probe, potential for probe off-targets |
| Cellular Washout Assay | Is the mechanism of action covalent in cells? | Intact Cells | Persistence of a biological effect after inhibitor removal | Simple, functional confirmation of covalent action | Effect duration dependent on protein turnover, no off-target information |
| Proteome-Wide Selectivity | What are the on- and off-targets of the inhibitor across the proteome? | Cell Lysate, Intact Cells | List of covalently modified proteins | Unbiased, global selectivity profile | Technically complex, requires specialized expertise |
Experimental Protocols
Intact Protein Mass Spectrometry Protocol
-
Sample Preparation:
-
Incubate the purified target protein (typically 1-5 µM) with the covalent inhibitor (at a molar excess, e.g., 10-fold) in a suitable buffer (e.g., PBS or Tris) at a specific temperature (e.g., 37°C) for a defined time (e.g., 1-2 hours). A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.
-
-
Desalting:
-
Remove salts and excess inhibitor from the protein-inhibitor complex using a desalting column (e.g., a C4 ZipTip) or buffer exchange spin column. This step is critical for obtaining high-quality mass spectra.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted samples by liquid chromatography-mass spectrometry (LC-MS). The protein is typically eluted from a reverse-phase column with an acetonitrile gradient containing 0.1% formic acid.
-
Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the protein of interest.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the protein in both the control and inhibitor-treated samples.
-
A mass increase in the inhibitor-treated sample that corresponds to the molecular weight of the inhibitor confirms covalent modification.
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment:
-
Culture cells to an appropriate confluency and treat with the covalent inhibitor or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the supernatant using a suitable method such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature indicates stabilization of the target protein by the inhibitor.
-
Visualizing the Validation Workflow
Caption: A typical experimental workflow for validating the cellular mechanism of action of a novel covalent inhibitor.
Signaling Pathway Example: Covalent Inhibition of a Kinase
Caption: A simplified signaling pathway illustrating the mechanism of a covalent kinase inhibitor.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Selectivity profile of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone against a kinase panel
Disclaimer: Publicly available data on the specific kinase selectivity profile of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone could not be located. This guide provides a comparative analysis of structurally related benzo[h][1][2]naphthyridin-2(1H)-one derivatives, Torin1 and Torin2, which are well-characterized as potent and selective inhibitors of the mammalian Target of Rapamycin (mTOR) kinase. This information is intended to serve as a reference for researchers interested in the kinase selectivity of this compound class.
The mTOR serine/threonine protein kinase is a key regulator of cell growth and proliferation and exists in two distinct complexes: mTORC1 and mTORC2.[1] The development of ATP-competitive inhibitors targeting the mTOR kinase domain has been a significant focus in cancer research.
Selectivity Profile of Torin1 and Torin2
Torin1 and Torin2 are potent and selective mTOR inhibitors with a tricyclic benzo[h]naphthyridinone core.[1][3] Their selectivity has been extensively profiled against large panels of kinases, demonstrating a high degree of specificity for mTOR over other kinases, including the closely related phosphoinositide 3-kinases (PI3Ks).
Table 1: Comparative Kinase Selectivity of Torin1 and Torin2
| Kinase Target | Torin1 (IC₅₀/Kᵢ) | Torin2 (IC₅₀/EC₅₀) | Fold Selectivity (mTOR vs. PI3Kα) |
| mTOR | 2 nM (cellular IC₅₀) | 0.25 nM (cellular EC₅₀)[3] | ~1000-fold |
| PI3Kα | 1800 nM (cellular EC₅₀) | 200 nM (cellular EC₅₀)[3] | ~800-fold[3] |
| DNA-PK | Potent | Potent | - |
| ATM | Potent | Potent | - |
| ATR | Potent | Potent | - |
| Other Kinases (panel of >440) | High selectivity for PIKK family[3] | High selectivity for PIKK family[3] | >100-fold for most other kinases[3] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant. EC₅₀: Half maximal effective concentration. Data is compiled from multiple sources and assay conditions may vary.
The high selectivity of Torin1 and Torin2 for mTOR over PI3K is a key feature, as co-inhibition of these pathways can lead to different biological outcomes.
Experimental Protocols
A common method for determining kinase inhibitor selectivity is through large-panel kinase screening assays. One such platform mentioned in the context of Torin1 and Torin2 is KinomeScan™.
KinomeScan™ Assay Principle:
This is a competition-based binding assay. The kinase of interest is tagged with a proprietary ligand that is immobilized on a solid support. The test compound (e.g., 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone) is then added in solution. The amount of kinase that binds to the immobilized ligand is measured in the presence and absence of the test compound. A reduced amount of bound kinase in the presence of the test compound indicates that it is competing for the same binding site. The results are typically reported as the percentage of kinase remaining bound to the solid support at a given concentration of the test compound.
General Experimental Workflow:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Assay Plate Preparation: Kinases from a large panel are immobilized on a solid support in a multi-well plate format.
-
Competition Binding: The test compound is added to the wells containing the immobilized kinases, followed by the addition of a tagged ligand that binds to the kinase active site.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound compound and ligand are washed away.
-
Detection: The amount of tagged ligand bound to the kinase is quantified, typically using a method like quantitative PCR (for DNA-tagged ligands) or fluorescence.
-
Data Analysis: The results are analyzed to determine the binding affinity (e.g., Kᵢ or Kₔ) of the test compound for each kinase in the panel.
Visualizing Experimental Workflow and a Relevant Signaling Pathway
Below are diagrams illustrating a generalized kinase profiling workflow and a simplified mTOR signaling pathway.
Caption: A generalized workflow for determining kinase inhibitor selectivity.
Caption: Simplified mTOR signaling pathway showing targets of Torin1/2.
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
A Head-to-Head Comparison of Benzo[h]naphthyridinone Isomers in Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, benzo[h]naphthyridinones, a class of tetracyclic aza-aromatic compounds, have emerged as a promising chemotype. Their structural diversity, arising from the varied placement of nitrogen atoms and the fusion of the benzene ring, gives rise to a range of isomers with distinct biological activities. This guide provides a head-to-head comparison of different benzo[h]naphthyridinone isomers, focusing on their performance as kinase inhibitors and cytotoxic agents, supported by available experimental data.
This comparative analysis delves into the structure-activity relationships (SAR) of prominent benzo[h]naphthyridinone isomers, highlighting how subtle changes in their chemical architecture can lead to significant differences in their biological targets and efficacy. We will primarily focus on the well-characterized benzo[h][1][2]naphthyridinone scaffold, exemplified by the potent mTOR inhibitors Torin1 and Torin2, and draw comparisons with other reported isomers where data is available.
Isomeric Landscape and Biological Targets
The benzo[h]naphthyridinone core can be considered a rigid scaffold that allows for the strategic placement of substituents to interact with specific biological targets. The position of the nitrogen atoms within the naphthyridinone system and the points of fusion of the benzo ring are critical determinants of their pharmacological profile. While a multitude of isomers are theoretically possible, research has predominantly centered on a few key scaffolds.
-
Benzo[h][1][2]naphthyridinones: This isomer has been extensively investigated, leading to the discovery of highly potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in cell growth and proliferation.
-
Benzo[b][1][2]naphthyridinones: Derivatives of this scaffold have shown potential as monoamine oxidase (MAO) inhibitors, suggesting applications in neurodegenerative diseases.
-
Benzo[c][3][4]naphthyridinones: This class of compounds has been explored as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK-1).
-
Benzo[f] and Benzo[g]naphthyridinones: Research on these isomers is less extensive, but they represent an area of interest for the development of novel kinase inhibitors and cytotoxic agents.
Head-to-Head Comparison: Benzo[h][1][2]naphthyridinone Analogs as mTOR Inhibitors
The most comprehensive comparative data for benzo[h]naphthyridinone isomers comes from the study of Torin1 and its analog, Torin2. Both are potent and selective ATP-competitive inhibitors of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.
| Compound | Target | IC50 (nM) [in vitro] | EC50 (nM) [cellular] | Selectivity over PI3K (fold) |
| Torin1 | mTOR | 2 | 2 | ~100 |
| Torin2 | mTOR | 1 | 0.25 | ~800 |
| Torin2 | DNA-PK | 0.5 | - | - |
| Torin2 | ATM | - | 28 | - |
| Torin2 | ATR | - | 35 | - |
Table 1: Comparative in vitro and cellular activity of Torin1 and Torin2. Data compiled from multiple sources.
As illustrated in Table 1, Torin2 demonstrates superior potency and selectivity for mTOR compared to its predecessor, Torin1. The increased selectivity of Torin2 over phosphoinositide 3-kinase (PI3K), another key member of the PI3K/AKT/mTOR signaling pathway, is a significant advantage in minimizing off-target effects. Furthermore, Torin2 exhibits potent activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including DNA-PK, ATM, and ATR, suggesting its potential as a broader DNA damage response inhibitor.
Signaling Pathway Modulation
The primary mechanism of action for Torin1 and Torin2 is the direct inhibition of mTOR kinase activity. This leads to the dephosphorylation of downstream mTORC1 and mTORC2 substrates, ultimately resulting in the inhibition of cell growth, proliferation, and survival.
Caption: mTOR signaling pathway inhibition by benzo[h]naphthyridinones.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are outlines of the key assays used to characterize benzo[h]naphthyridinone isomers.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a cell-free system.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Assay Preparation: A reaction mixture containing the target kinase (e.g., mTOR), a fluorescently labeled substrate (e.g., a peptide or protein), and adenosine triphosphate (ATP) is prepared in an appropriate buffer.
-
Inhibitor Addition: The benzo[h]naphthyridinone isomer is added to the reaction mixture in a series of dilutions.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature, during which the kinase phosphorylates the substrate.
-
Detection: The reaction is stopped, and a detection reagent, often an antibody that specifically recognizes the phosphorylated substrate, is added. The signal, typically fluorescence resonance energy transfer (FRET) or fluorescence polarization, is measured.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzo[h]naphthyridinone isomer for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which mitochondrial reductases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the half-maximal effective concentration (EC50) is determined.
Conclusion and Future Directions
The comparative analysis of benzo[h]naphthyridinone isomers, particularly the well-studied benzo[h][1][2]naphthyridinone scaffold, underscores the potential of this chemical class in the development of targeted cancer therapies. The evolution from Torin1 to the more potent and selective Torin2 highlights the power of medicinal chemistry in fine-tuning the pharmacological properties of these molecules.
However, the exploration of the broader benzo[h]naphthyridinone isomer landscape remains an area ripe for investigation. A systematic synthesis and evaluation of other isomers, such as the benzo[f] and benzo[g] analogs, in a head-to-head fashion against a panel of kinases and cancer cell lines would provide a more complete understanding of their structure-activity relationships. Such studies could unveil novel inhibitors with unique selectivity profiles and mechanisms of action, further expanding the therapeutic potential of this versatile heterocyclic scaffold. Future research should also focus on obtaining detailed crystallographic data of these isomers in complex with their target proteins to guide rational drug design and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. | Semantic Scholar [semanticscholar.org]
- 4. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Windows of Covalent and Non-Covalent Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The choice between a covalent and a non-covalent inhibitor represents a critical decision in the drug discovery and development process. This guide provides an objective comparison of the therapeutic windows of these two classes of drugs, supported by experimental data and detailed methodologies. By understanding the distinct pharmacologic profiles of covalent and non-covalent drug candidates, researchers can make more informed decisions in the pursuit of safer and more effective therapies.
Executive Summary
Covalent inhibitors, which form a stable, long-lasting bond with their target protein, generally exhibit high potency and a prolonged duration of action. This can translate to less frequent dosing and the potential to target historically "undruggable" proteins. However, this irreversible or slowly reversible binding mechanism also carries the risk of off-target toxicity, which can narrow the therapeutic window. In contrast, non-covalent inhibitors bind reversibly to their targets, often leading to a wider therapeutic window and a more forgiving safety profile, though they may require more frequent dosing to maintain efficacy. The assessment of the therapeutic window—the range between the minimum effective dose and the maximum tolerated dose—is therefore paramount in evaluating the clinical potential of both drug modalities.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for representative covalent and non-covalent drug candidates, offering a side-by-side comparison of their potency, pharmacokinetics, and therapeutic index where available.
Table 1: Potency and Kinetic Parameters of Selected Drug Candidates
| Drug | Type | Target | IC50 | k_inact/K_i (M⁻¹s⁻¹) | K_i |
| Ibrutinib | Covalent | BTK | 0.5 nM (cell-free)[1][2][3][4] | 328,000[1] | - |
| 8 nM (BCR-activated primary B cells)[2] | |||||
| 9.94 nM (BT474 cells), 8.89 nM (SKBR3 cells)[5] | |||||
| Sotorasib | Covalent | KRAS G12C | 0.004–0.032 µM (KRAS G12C cell lines) | - | - |
| Crizotinib | Non-covalent | ALK, c-Met, ROS1 | 24 nM (ALK, cell-based) | - | <0.025 nM (ROS1) |
| 11 nM (c-Met, cell-based) | |||||
| <200 nM (MET amplified gastric cancer cells)[6] | |||||
| 0.53 µM (NCI-H929 cells)[7] | |||||
| Olaparib | Non-covalent | PARP1, PARP2 | ≤ 1.5 µM (Ewing sarcoma cell lines)[2] | - | - |
| ≤ 2.4 µM (medulloblastoma cell lines)[2] |
Table 2: Pharmacokinetic Parameters of Selected Drug Candidates
| Drug | Tmax (hours) | Cmax | Half-life (hours) | AUC |
| Ibrutinib | 1-2 | - | 4-6 | - |
| Sotorasib | 1 | 4,231 ± 1,208 ng/ml (in rats) | 0.60 ± 0.06 (in rats) | 3,766 ± 896 ng·h/ml (in rats) |
| Crizotinib | ~4 | - | 42 (single dose) | - |
| Olaparib | - | 1.09 µg/ml (25mg QD) | ~12 | 3.8 µg.h/ml (25mg QD, 0-12h) |
| 1.34 µg/ml (25mg BID) | 10.0 µg.h/ml (25mg BID, 0-24h) |
Table 3: Therapeutic Index of Selected Drug Candidates
| Drug | Therapeutic Index | Notes |
| Ibrutinib | 4.6-fold (selectivity for BTK over CSK)[8] | This value reflects selectivity between kinases and is not a traditional therapeutic index (TD50/ED50). |
| Sotorasib | Not explicitly reported in the provided search results. | Clinical trials have focused on safety and efficacy at specific doses.[9][10][11] |
| Crizotinib | Not explicitly reported in the provided search results. | Dosing is carefully managed to mitigate side effects like QTc prolongation.[12][13][14] |
| Olaparib | A large therapeutic window is suggested by a 76-fold higher exposure in tumors than in bone marrow in preclinical models.[15] | Clinical trials have established effective doses with manageable toxicity profiles.[16][17][18][19] |
Experimental Protocols
Accurate assessment of a drug's therapeutic window relies on a suite of well-defined experimental protocols. Below are methodologies for key experiments cited in the evaluation of covalent and non-covalent inhibitors.
Protocol 1: Determination of In Vivo Therapeutic Index (LD50 and ED50)
Objective: To determine the median lethal dose (LD50) and median effective dose (ED50) in an animal model to calculate the therapeutic index (TI = LD50/ED50).
Materials:
-
Test compound (covalent or non-covalent inhibitor)
-
Vehicle for drug administration
-
Appropriate animal model (e.g., mice or rats)
-
Dosing apparatus (e.g., oral gavage needles, syringes)
-
Observational cages and scoring sheets
Procedure:
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the dose range that produces therapeutic effects and signs of toxicity.
-
ED50 Determination:
-
Administer a range of doses of the test compound to different groups of animals.
-
Monitor for the desired therapeutic effect (e.g., tumor growth inhibition, reduction in a specific biomarker).
-
Record the number of animals in each group that show the therapeutic response.
-
Calculate the ED50 using a statistical method such as the Reed-Muench or Kärber method.[6]
-
-
LD50 Determination:
-
Therapeutic Index Calculation: Calculate the therapeutic index by dividing the LD50 by the ED50.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity
Objective: To identify the protein targets of a covalent inhibitor and assess its selectivity across the proteome.
Materials:
-
Covalent inhibitor with a reporter tag (e.g., biotin or a clickable alkyne)
-
Cell lysate or live cells/animal tissue
-
Streptavidin beads (for biotinylated probes) or azide-coupled reporter tags and click chemistry reagents (for alkyne probes)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer
Procedure:
-
Probe Treatment: Incubate the cell lysate, live cells, or administer to an animal the covalent inhibitor probe.
-
Lysis and Protein Quantification: For live cells or tissues, lyse the samples and determine the protein concentration.
-
Affinity Purification/Click Chemistry:
-
For biotinylated probes, capture the labeled proteins using streptavidin beads.
-
For alkyne probes, perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) and then proceed with affinity purification.
-
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides (e.g., with trypsin).
-
Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.
-
Data Analysis: Identify the specific sites of modification on the target proteins and quantify the relative abundance of labeled proteins to assess selectivity.
Protocol 3: Enzyme Kinetic Assay for Covalent Inhibitors (k_inact/K_i Determination)
Objective: To determine the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation (K_i) for a covalent inhibitor.
Materials:
-
Purified target enzyme
-
Covalent inhibitor
-
Substrate for the enzyme
-
Assay buffer
-
Plate reader or other detection instrument
Procedure:
-
Assay Setup: In a multi-well plate, add the purified enzyme and varying concentrations of the covalent inhibitor to the assay buffer.
-
Pre-incubation: Incubate the enzyme and inhibitor together for various time points to allow for covalent bond formation.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a plate reader.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the reaction rate versus the pre-incubation time. The slope of this line is the observed inactivation rate (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the k_inact and K_i values. The ratio k_inact/K_i represents the efficiency of covalent modification.[20][21]
-
Protocol 4: Cell Viability Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug candidate in a cell-based assay.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (covalent or non-covalent inhibitor)
-
96-well plates
-
MTT or XTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]
-
Drug Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).[22]
-
Viability Assessment:
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a plate reader.[22]
-
Data Analysis:
-
Normalize the absorbance values to the untreated control to determine the percentage of cell viability.
-
Plot the percent viability against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[22]
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by the example drugs, experimental workflows, and logical relationships, created using the DOT language for Graphviz.
References
- 1. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. a-comprehensive-guide-for-assessing-covalent-inhibition-in-enzymatic-assays-illustrated-with-kinetic-simulations - Ask this paper | Bohrium [bohrium.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. enzymlogic.com [enzymlogic.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Case Report: Two cases of long-term survival in advanced pancreatic cancer patients following treatment with KRAS G12C inhibitors [frontiersin.org]
- 10. Amgenâs Sotorasib Study: A Real-World Evaluation in Chinese NSCLC Patients - TipRanks.com [tipranks.com]
- 11. patientpower.info [patientpower.info]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Clinical use of crizotinib for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pfizermedical.com [pfizermedical.com]
- 15. Benefit-Risk Summary of Crizotinib for the Treatment of Patients With ROS1 Alteration-Positive, Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merck.com [merck.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Akesoâs Promising Phase II Study on Combination Therapy for Ovarian Cancer - TipRanks.com [tipranks.com]
- 20. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 21. researchgate.net [researchgate.net]
- 22. Amgenâs Latest Study on Sotorasib: A Strategic Move in Oncology - TipRanks.com [tipranks.com]
- 23. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone
Standard Operating Procedure: Proper Disposal of 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1][2]naphthyridinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the research compound 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1]naphthyridinone. Due to the absence of a specific Safety Data Sheet (SDS), this procedure is based on established best practices for the disposal of novel or uncharacterized research chemicals, which should be treated as hazardous waste.
I. Immediate Safety and Handling Precautions
All laboratory personnel handling this compound must adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert laboratory personnel and follow established spill cleanup procedures for hazardous materials. Absorbent materials used for cleanup must also be disposed of as hazardous waste.[1][2]
II. Waste Characterization and Segregation
Proper characterization and segregation are critical to ensure safe disposal and regulatory compliance.
-
Waste Identification: Treat all forms of the compound—pure substance, solutions, and contaminated materials—as hazardous chemical waste.[1][3]
-
Segregation of Incompatibles: Store waste containing this compound separately from incompatible materials. As a general rule, avoid mixing with strong acids, bases, or oxidizing agents to prevent violent reactions or the release of toxic fumes.[4][5]
III. Step-by-Step Disposal Protocol
Follow these procedures for the collection and disposal of waste containing 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1]naphthyridinone.
-
Container Selection:
-
Waste Collection:
-
Solid Waste: Collect pure compound and contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a designated solid waste container.[5]
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.[6]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[5][6]
-
Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing, deface or remove the original label and dispose of the container as regular trash or according to institutional guidelines.[1][2]
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[7]
-
The label must include:
-
The full chemical name: "9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1]naphthyridinone"
-
The words "Hazardous Waste"
-
An accurate list of all constituents and their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator or responsible person.[8]
-
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4][6]
-
Ensure the SAA is away from sinks or floor drains.[6]
-
Use secondary containment, such as a plastic tub, for all liquid waste containers.[2][7]
-
Keep waste containers securely closed except when adding waste.[2][3]
-
-
Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional policy (typically 6-12 months), arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[1][6][8]
-
Complete and submit a hazardous waste pickup request form as required by your institution.[1]
-
Important Considerations:
-
NEVER dispose of this compound down the drain or in the regular trash.[2][3][9]
-
NEVER evaporate chemical waste as a method of disposal.[1]
-
Familiarize yourself with and adhere to all federal, state, and local regulations, as well as your institution's specific policies for hazardous waste management.
IV. Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative exposure limits and other specific data are not available. The following table summarizes general quantitative guidelines for hazardous waste accumulation based on common institutional policies.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (per lab) | Typically up to 55 gallons of hazardous waste and/or 1 quart of acutely hazardous waste. | [3] |
| Container Fill Level | Do not fill liquid waste containers beyond 90% capacity. | [6] |
| Maximum Accumulation Time | 6 to 12 months from the start of accumulation, depending on institutional policy. | [3][6] |
| pH Range for Neutralization (if applicable) | pH between 5 and 9 for sewer disposal of neutralized non-hazardous waste. Not recommended for this compound without specific characterization. | [10] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1]naphthyridinone and associated waste.
Caption: Disposal workflow for 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1]naphthyridinone.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
